Dibutyl phenyl phosphate

Catalog No.
S567549
CAS No.
2528-36-1
M.F
C14H23O4P
M. Wt
286.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibutyl phenyl phosphate

CAS Number

2528-36-1

Product Name

Dibutyl phenyl phosphate

IUPAC Name

dibutyl phenyl phosphate

Molecular Formula

C14H23O4P

Molecular Weight

286.30 g/mol

InChI

InChI=1S/C14H23O4P/c1-3-5-12-16-19(15,17-13-6-4-2)18-14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3

InChI Key

YICSVBJRVMLQNS-UHFFFAOYSA-N

SMILES

Array

solubility

less than 1 mg/mL at 72.5 °F (NTP, 1992)
In water, 96.0 mg/L at 25 °C
Very low solubility in wate

Synonyms

dibutyl phenylphosphate, dibutylphenylphosphate

Canonical SMILES

CCCCOP(=O)(OCCCC)OC1=CC=CC=C1

The exact mass of the compound Dibutyl phenyl phosphate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 72.5° f (ntp, 1992)3.35e-04 min water, 96.0 mg/l at 25 °cvery low solubility in water. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Physicochemical Properties of Dibutyl Phenyl Phosphate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key physical and chemical properties of dibutyl phenyl phosphate (CAS No. 2528-36-1) from the search results.

Property Value Reference / Condition
CAS Registry Number 2528-36-1 [1] [2] [3]
Molecular Formula C14H23O4P [1] [2] [3]
Molecular Weight 286.30 g/mol [1] [3]
Density 1.076 g/cm³ [1]
1.1 ± 0.1 g/cm³ Reported at 25°C [2] [3]
Boiling Point 333.3 °C At 760 mmHg [1] [2]
131-132 °C [3]
Flash Point 169.1 °C [1] [2]
Water Solubility ~1 g/L at 25°C Moderately soluble [4]
Log P (Octanol-Water) 4.41 Indicates high hydrophobicity [2]
Vapor Pressure 0.0 ± 0.7 mmHg At 25°C [2]
Physical Description Clear, colorless liquid [1] [5]

Analytical Methodology

While the search results do not provide a full step-by-step protocol, one source outlines a reverse-phase High-Performance Liquid Chromatography (HPLC) method suitable for analyzing this compound [6].

  • Analytical Technique: Reverse-Phase HPLC.
  • Column: Newcrom R1 (a reverse-phase column with low silanol activity).
  • Mobile Phase: Composed of acetonitrile (MeCN), water, and phosphoric acid.
  • Mass Spectrometry (MS) Compatibility: For MS-compatible applications, phosphoric acid should be replaced with formic acid.
  • Scalability: The method is scalable and can be adapted for preparative separation or pharmacokinetic studies.
  • UPLC Option: Columns with smaller 3 µm particles are available for faster Ultra-Performance Liquid Chromatography (UPLC) applications [6].

The following diagram illustrates the general workflow for the HPLC analysis of this compound:

Start Start Analysis Prep Prepare Mobile Phase: Acetonitrile, Water, Phosphoric Acid Start->Prep Column HPLC Column: Newcrom R1 (Reverse Phase) Prep->Column MS For MS Compatibility: Replace Phosphoric Acid with Formic Acid Prep->MS If MS needed Detection Detection Column->Detection MS->Detection End End Analysis Detection->End

HPLC analysis workflow for this compound.

Toxicological Data

Toxicological studies on this compound indicate moderate acute toxicity, with potential effects from repeated exposure.

Acute Toxicity

The table below summarizes acute toxicity data from animal studies.

Species Route Dose Effect Reference
Rat Oral 2140 mg/kg LD50 [2]
Mouse Oral 1790 mg/kg LD50 [2]
Rabbit Dermal >5000 mg/kg LD50 [2]
Rat Inhalation >7 mg/m³ LC (Lethal Concentration) [2]
Repeated Exposure and Reproductive Toxicity
  • Subchronic Oral Exposure (Rat): A toxic dose (TDLo) of 22,750 mg/kg administered over 91 days resulted in liver weight changes, effects on red blood cell count, and inhibition of the enzyme cholinesterase [2].
  • Inhalation Exposure (Rat): Exposure to 6 mg/m³ for 17 weeks led to effects on the central nervous system, changes in heart weight, and decreased weight gain [2].
  • Reproductive Toxicity (Rat): A study where male and female rats were exposed orally to a total dose of 48 g/kg over a period covering pre-mating and lactation resulted in adverse effects on the newborn, including reduced viability and lactation indices [2].

Safety and Handling Information

  • Occupational Exposure Limits: The ACGIH Threshold Limit Value (TLV) is set at 3.5 mg/m³ (0.3 ppm) with a "skin" notation, indicating potential absorption through the skin [2].
  • Stability and Storage: The compound is hygroscopic (absorbs moisture) and should be stored under an inert atmosphere, preferably in a refrigerator [3].

References

Basic Chemical Information of Dibutyl Phenyl Phosphate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental identifiers and properties of Dibutyl Phenyl Phosphate (DBPP) from the search results.

Property Description
CAS Number 2528-36-1 [1] [2]
Molecular Formula C₁₄H₂₃O₄P [1] [2]
SMILES O=P(OCCCC)(OCCCC)OC1=CC=CC=C1 [1] [2]
Description Organophosphate compound used as a plasticizer and flame retardant; colorless to pale yellow liquid with a characteristic odor [1].
Molecular Weight 286.30 g/mol [1] [2]
Reported LogP 4.807 (Crippen Calculated Property) [3]

Reported Physicochemical and Safety Data

Available data on its physical, chemical, and safety properties are listed in the table below. Please note that some values are calculated and not experimental.

Category Property / Identifier Value / Statement
Physical Properties logP (logPoct/wat) 4.807 (Crippen Calculated Property) [3]
McGowan Volume (McVol) 228.300 ml/mol [3]
Water Solubility (log10WS) -5.96 (Crippen Calculated Property) [3]
Safety Information GHS Hazard Statements H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation) [2]
Precautionary Statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 [2]
Other Identifiers MDL Number MFCD00438060 [2]
Synonyms Di(n-butyl) phenyl phosphate; Phosphoric acid, dibutyl phenyl ester [1]

Analytical Methodology for DBPP

One source provides a high-level description of an HPLC method for separating DBPP, though it is not a detailed experimental protocol [4].

  • Application: Separation and analysis of this compound [4].
  • Technique: Reverse-Phase (RP) High-Performance Liquid Chromatography (HPLC) [4].
  • Column: Newcrom R1 (a reverse-phase column with low silanol activity) [4].
  • Mobile Phase: Composed of acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatibility, phosphoric acid can be replaced with formic acid [4].
  • Note: The provider states that the results were obtained by a proprietary algorithm and may deviate from actual experimental data [4].

Insights from Broader Context and Research Gaps

While direct data on DBPP is limited, the search results highlight advanced methodologies for property prediction that are relevant to drug development professionals.

  • Lipophilicity Prediction for Peptide-like Compounds: A 2018 study developed machine learning models (like LASSO and Support Vector Regression) to predict the lipophilicity (log D₇.₄) of peptides and their derivatives. These models use molecular descriptors related to charge and surface polarity, demonstrating that bespoke computational approaches are needed for compounds that fall outside the scope of classical small-molecule medicinal chemistry [5].
  • Drug-Likeness Prediction Strategies: A 2024 study introduced the DBPP-Predictor (though this acronym refers to a "property profile-based prediction strategy," not the compound DBPP). This tool integrates multiple physicochemical and ADMET properties into a single "property profile" to assess a chemical's potential to become a successful drug candidate [6]. The following diagram illustrates its conceptual workflow.

G A Compound Input (SMILES) B Property Profile Generation A->B C Machine Learning Model B->C D Drug-Likeness Score & Visualization C->D PC Physicochemical Properties PC->B ADMET ADMET Properties ADMET->B

Conceptual workflow of the DBPP-Predictor for drug-likeness assessment [6].

References

Experimental Considerations and Next Steps

Author: Smolecule Technical Support Team. Date: February 2026

The search results do not provide detailed experimental protocols or the specific numerical values for the 1H NMR spectrum of dibutyl phenyl phosphate. The 1H NMR data is available for its structural analog, dibutyl phosphate [1]. To obtain the data you need, consider these approaches:

  • Consult Specialized Databases: Access commercial spectral databases such as those from Spectral Base or NIST, which may contain the full NMR spectra for a fee.
  • Literature Search: Perform a targeted search in scientific journals (e.g., via SciFinder or Reaxys) for papers on the synthesis or analysis of this compound, which often include characterization data.
  • Experimental Determination: The most reliable method may be to record and interpret the NMR spectrum yourself. The following workflow outlines this general approach:

G Start Start P1 Prepare Sample Start->P1 P2 Acquire NMR Spectrum P1->P2 P3 Interpret Chemical Shifts and Splitting P2->P3 P4 Assign Proton Environments P3->P4 End Report Data P4->End

Based on the structure of this compound, you can anticipate its 1H NMR spectrum to have signals in the following regions [2]:

Proton Environment Expected Chemical Shift Range (δ, ppm)
Aromatic (Phenyl) Protons ~7.0 - 8.0
Methylene (P-O-CH₂-) Protons ~4.0 - 4.5
Methylene (-O-CH₂-CH₂-) Protons ~1.5 - 1.7
Methyl (-CH₂-CH₃) Protons ~0.9 - 1.0

References

HPLC analysis dibutyl phenyl phosphate

Author: Smolecule Technical Support Team. Date: February 2026

Principle of the Analysis

Dibutyl phenyl phosphate (dBPhP) is an organophosphate ester (OPE) used as a plasticizer and flame retardant. Its analysis is critical in environmental monitoring, pharmaceutical container compatibility studies, and toxicological research due to its potential as an endocrine disruptor and its detrimental effects on endochondral ossification and cardiotoxicity [1] [2]. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the principle technique for separating, identifying, and quantifying dBPhP from complex matrices. The method operates on the basis of hydrophobic interactions, where dBPhP (LogP 4.07) is retained on a non-polar stationary phase and eluted with a polar organic-aqueous mobile phase [3]. Coupling the HPLC system to a UV detector or a High-Resolution Mass Spectrometer (HRMS) provides high sensitivity and specificity, the latter being essential for confirming the identity of dBPhP through its characteristic fragmentation pathways [4].

Materials and Equipment

Chemical Reagents
  • This compound standard (CAS 2528-36-1) [3]
  • HPLC-grade Acetonitrile [3] [5]
  • HPLC-grade Water
  • Phosphoric Acid (for UV detection) or Formic Acid (for MS detection) [3] [6]
  • Isopropanol (for preparation of stock solutions and extracts) [5]
Equipment and Consumables
  • HPLC or UPLC System equipped with a pump, autosampler, and column oven [3] [5]
  • Detector: Photodiode Array (PDA) UV detector or High-Resolution Mass Spectrometer (e.g., Orbitrap-based HRMS) [5] [4]
  • Analytical Column: Newcrom R1 column (100 x 4.6 mm, 3 µm particle size) is highly recommended [3] [6]. Alternative columns with low silanol activity and similar reversed-phase properties can be evaluated.
  • Syringe Filters: Nylon or PTFE, 0.2 µm pore size
  • Volumetric Flasks, pipettes, and vials

Experimental Protocol

Preparation of Solutions
  • Mobile Phase A: 0.1% (v/v) Phosphoric Acid in HPLC-grade water. For MS compatibility, use 0.1% (v/v) Formic Acid instead [3] [6].
  • Mobile Phase B: 0.1% (v/v) Phosphoric Acid (or Formic Acid) in Acetonitrile [3].
  • Diluent: Water:Acetonitrile (80:20, v/v) [7].
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of dBPhP reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent. Store at -20°C when not in use.
  • Calibration Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution with diluent to cover the expected concentration range (e.g., from LOQ to 150% of the target analyte concentration) [7].
Sample Preparation
  • Solid Samples (e.g., plastics, dust): Extract a homogenized sample with an appropriate solvent (e.g., isopropanol/water mixtures or acetonitrile) using sonication or accelerated solvent extraction [5].
  • Liquid Samples (e.g., water, biological fluids): Perform liquid-liquid extraction with acetonitrile or solid-phase extraction (SPE) using a hydrophobic sorbent (e.g., C18) [8].
  • Filter: Pass all final extracts through a 0.2 µm syringe filter into an HPLC vial prior to analysis.
Instrumental Parameters and Gradient Program

The following method is scalable and can be used for both analytical and preparative separation [3] [6].

  • Column: Newcrom R1, 100 x 4.6 mm, 3 µm
  • Column Temperature: 25°C
  • Flow Rate: 1.2 mL/min
  • Injection Volume: 20 µL
  • Detection (UV): 210 nm [7]

The following table summarizes the gradient elution program:

Time (min) Mobile Phase A (%) Mobile Phase B (%)
0.01 95 5
30 85 15
50 60 40
65 35 65
67 95 5
75 95 5
Mass Spectrometric Detection (Optional)

For unambiguous identification and confirmation, use HRMS with the following typical conditions [4]:

  • Ionization Source: Electrospray Ionization (ESI), positive mode
  • Fragmentation: High-energy Collision-Induced Dissociation (HCD)
  • Mass Analyzer: Orbitrap
  • Scan Mode: Full MS and data-dependent MS/MS (dd-MS2) for fragmentation.

Method Validation

The developed HPLC method should be validated according to ICH guidelines to ensure reliability, with key parameters summarized in the table below [7]:

Validation Parameter Result / Acceptance Criteria
Specificity No interference from blank or sample matrix at dBPhP retention time. Peak purity > 99% [7].
Linearity Correlation coefficient (r) > 0.999 over the range of LOQ to 150% of specification level [7].
Accuracy (Recovery) 98.5% - 101.1% (Recovery within 90-110% is acceptable) [7].
Precision (Repeatability) %RSD of area for six preparations ≤ 2.0% [7].
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3.
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10. The method should be accurate and precise at the LOQ [7].
Robustness Deliberate, small changes in flow rate (±0.2 mL/min), column temperature (±5°C), and wavelength (±3 nm) result in system suitability parameters (plate count, tailing, resolution) within acceptable limits [7].

Data Analysis and Interpretation

Identification
  • Retention Time Comparison: The analyte in the sample is identified by comparing its retention time with that of the dBPhP standard under identical conditions (tolerance ±2%).
  • Mass Spectrometric Confirmation: For HRMS data, the precursor ion [M+H]⁺ for dBPhP is at m/z 287.1328 (C₁₄H₂₄O₄P⁺). The fragmentation pattern should be examined for characteristic ions resulting from C-O and P-O bond cleavages, which are typical for aromatic organophosphate esters [4].
Quantification
  • Construct a calibration curve by plotting the peak area of dBPhP against the corresponding concentration.
  • Use linear regression analysis to obtain the curve's equation and correlation coefficient.
  • The concentration of dBPhP in unknown samples is calculated using the regression equation from the calibration curve.

Troubleshooting and Best Practices

  • Peak Tailing: Ensure the use of a column with low silanol activity (like Newcrom R1) and adequate acidification of the mobile phase to suppress interaction with residual silanols [3] [6].
  • Low Sensitivity: Check the detection wavelength (use 210 nm for higher sensitivity) or consider pre-concentrating the sample extract [7].
  • High Background in MS: Ensure that all plastic components in the HPLC system flow path (e.g., syringe, tubing, fittings) are minimized or are of metal/PEEK construction, as plasticizers like dBPhP can leach from these materials [5].
  • Column Preservation: Flush and store the column in a solvent compatible with the mobile phase (e.g., acetonitrile/water) as per manufacturer's instructions.

The following workflow diagram illustrates the complete analytical procedure:

cluster_detect Detection Paths Start Start Analysis Prep Prepare Solutions (Mobile Phase, Standards) Start->Prep Sample Prepare Sample (Extraction & Filtration) Prep->Sample HPLC HPLC Analysis (Newcrom R1 Column, Gradient Elution) Sample->HPLC Detect Detection HPLC->Detect Data Data Analysis & Reporting Detect->Data UV UV Detection (210 nm) Detect->UV Quantification MS MS Confirmation (Characteristic Fragments) Detect->MS Identification End End Data->End UV->Data MS->Data

Applications and Toxicological Significance

This validated method is applicable in various fields:

  • Pharmaceutical Development: Screening for extractables and leachables from single-use bioprocessing plastic components (bags, tubing, films) that can compromise product safety and efficacy [5].
  • Environmental Monitoring: Determining dBPhP levels in water, soil, and dust samples to assess environmental contamination and human exposure risks [2] [9].
  • Toxicological Studies: Enabling research into the adverse effects of dBPhP and related OPEs, such as inhibition of Hedgehog signaling in bone development [1] or induction of ferroptosis leading to cardiotoxicity [2].

References

DBPP for Actinide Extraction: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Dibutyl Phenyl Phosphonate (DBPP) is a neutral organophosphorus extractant that has been identified as a promising alternative to the industry-standard Tri-(n)-butyl Phosphate (TBP) for the separation of actinides, particularly Uranium (U(VI)) and Thorium (Th(IV)). Its key advantages include superior extraction efficiency for U(VI) and higher U/Th separation factors, which are crucial for advanced nuclear fuel cycle management and thorium fuel reprocessing. [1]

The basicity of an extractant, often quantified by its conditional acid uptake constant ((K_H)), influences its interaction with metal ions. DBPP has demonstrated a favorable (K_H) of 0.17, indicating its ability to participate in solvation reactions with actinide nitrates in acidic media. The stoichiometry of the extracted uranyl complex is confirmed to be UO~2~(NO~3~)~2~•2DBPP, analogous to the complex formed with TBP but with enhanced performance characteristics. [1]

Synthesis and Characterization of DBPP

2.1. Synthetic Protocol

  • Objective: To synthesize and purify Dibutyl Phenyl Phosphonate (DBPP) from phenyl phosphorochloridate and 1-butanol.
  • Reagents:
    • Phenyl phosphorochloridate
    • 1-Butanol (anhydrous)
    • Dichloromethane (anhydrous)
    • Pyridine (anhydrous)
    • Deionized water (for work-up)
    • Drying agent (e.g., anhydrous sodium sulfate)
  • Equipment: Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, separatory funnel, rotary evaporator.
  • Procedure:
    • In a round-bottom flask equipped with a stir bar, add 1-butanol and a molar equivalent of pyridine as an acid scavenger, dissolved in dichloromethane.
    • Cool the reaction mixture in an ice bath to 0-5°C.
    • Slowly add one molar equivalent of phenyl phosphorochloridate dropwise via a dropping funnel, with continuous stirring.
    • After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for 12-16 hours to ensure complete reaction.
    • Quench the reaction by carefully adding a small amount of deionized water to decompose any excess reagent.
    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, dilute hydrochloric acid (to remove pyridine), and finally brine.
    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
    • The crude product can be further purified by distillation under vacuum. The typical reported yield for this synthesis is approximately 70%. [1]

2.2. Characterization Methods

The synthesized DBPP should be characterized to confirm its identity and purity:

  • ³¹P NMR Spectroscopy: To verify the chemical structure and absence of phosphorus-containing impurities.
  • FT-IR Spectroscopy: To identify characteristic functional groups, notably the P=O stretch.
  • Mass Spectrometry: For confirmation of molecular mass. [1]
Extraction Performance and Comparative Data

The extraction performance of DBPP for key actinides has been quantitatively evaluated and compared directly with TBP under identical conditions (1.1 M extractant, xylene/n-dodecane diluent, 298 K). [1]

Table 1: Comparison of Actinide Distribution Ratios (D) for DBPP vs. TBP [1]

Metal Ion Nitric Acid Concentration D (DBPP) D (TBP) Notes
U(VI) Not Specified Up to 30.5 Lower than DBPP Demonstrates superior U(VI) extraction efficiency.
Th(IV) Varied (Conditional) Reported Reported Higher U/Th separation factors than TBP.
Am(III) Varied (Conditional) Reported Reported Studied for fission product separation.

Table 2: Key Physicochemical and Performance Parameters of DBPP [1]

Parameter Value / Description Significance
Stoichiometry (U(VI)) UO~2~(NO~3~)~2~•2DBPP Confirms 1:2 metal-to-ligand complexation.
Conditional Acid Uptake (K~H~) 0.17 Measure of extractant basicity.
U/Th Separation Factor Higher than TBP Enhanced selectivity for U over Th.
Fission Product Extraction Distribution ratios (D) determined for various elements Critical for assessing selectivity against common fission products in spent fuel.
Detailed Experimental Protocol for Solvent Extraction

4.1. Batch Extraction Procedure

  • Objective: To determine the distribution ratio (D) of an actinide (e.g., U(VI), Th(IV)) between an organic DBPP phase and an aqueous nitric acid phase.
  • Reagents:
    • Organic Phase: 1.1 M DBPP in xylene (or other suitable diluent like n-dodecane).
    • Aqueous Phase: Nitric acid solution at desired concentration (e.g., 1-6 M HNO~3~), spiked with the target actinide ion.
  • Equipment: Thermostatted mechanical shaker, centrifuge, pipettes, scintillation vials or centrifuge tubes.
  • Procedure:
    • Pre-equilibrate the organic and aqueous phases by shaking equal volumes (e.g., 2 mL each) of fresh organic solvent and the corresponding nitric acid solution (without metal) for 15 minutes. Separate the phases. This ensures the organic phase is saturated with acid and water before the extraction experiment.
    • In a clean vial, combine equal volumes (e.g., 2 mL each) of the pre-equilibrated organic phase and the metal-spiked aqueous phase.
    • Shake the mixture vigorously for a predetermined time (e.g., 30-60 minutes) in a thermostatted shaker at 298 K to ensure equilibrium is reached.
    • Separate the mixture by centrifugation (if necessary) to achieve a clean phase disengagement.
    • Carefully sample each phase using pipettes.
    • Analyze the metal concentration in both the aqueous and organic phases using a suitable technique (e.g., ICP-MS, alpha spectrometry, or radiometry).
  • Data Analysis: The distribution ratio ((D)) is calculated as: ( D = \frac{[M]{org}}{[M]{aq}} ) where ([M]{org}) and ([M]{aq}) are the equilibrium metal concentrations in the organic and aqueous phases, respectively. [1]
Computational Insights and Mechanism

Quantum chemical calculations, including the DLPNO-CCSD(T) methodology, have been employed to understand the extraction mechanism at the molecular level. Key findings include: [1]

  • The lowest-energy geometry for the extracted complex, [UO~2~(NO~3~)~2~]•2DBPP, features both nitrate groups in a trans-orientation.
  • Mulliken population and NBO analysis indicate that the electronic charge on the P=O group is more polarized towards the oxygen atom in both DBPP and TBP.
  • The net charge on the P=O group is positive, with a larger value estimated for TBP, which may have implications for the binding strength and selectivity. [1]
Workflow and Mechanism Visualization

The following diagram illustrates the logical workflow for the research and application of DBPP in actinide extraction, from synthesis to performance evaluation.

Start Start Synthesize Synthesize DBPP from Phenyl Phosphorochloridate Start->Synthesize Characterize Characterize Product (³¹P NMR, FT-IR, MS) Synthesize->Characterize PrepareSol Prepare 1.1 M DBPP/Xylene Solution Characterize->PrepareSol PreEquil Pre-equilibrate with HNO₃ PrepareSol->PreEquil BatchExtract Perform Batch Extraction with Actinide Solution PreEquil->BatchExtract Analyze Analyze Phases & Calculate Distribution Ratio (D) BatchExtract->Analyze Compare Compare D values with TBP? Analyze->Compare ResultDBPP DBPP shows superior U(VI) extraction Compare->ResultDBPP Yes ResultTBP TBP performance baseline established Compare->ResultTBP No End End ResultDBPP->End ResultTBP->End

Diagram 1: Experimental workflow for evaluating DBPP in actinide extraction.

The core extraction mechanism involves the formation of a neutral complex where DBPP molecules coordinate to the actinide center via their phosphoryl oxygen atoms. The following diagram depicts the structure of the extracted uranyl complex.

DBPP DBPP MoleculeDibutyl Phenyl Phosphonate(C₆H₅)PO(OCH₂CH₂CH₂CH₃)₂Key Feature: P=O Group Complex Extracted Complex[UO₂(NO₃)₂•2DBPP]DBPP (O→)Uranyl Core (O=U=O)DBPP (O→)Coordinates viaNitrates inCoordinates viaP=O grouptrans-orientationP=O group DBPP->Complex  Coordination  (2:1)

Diagram 2: Molecular mechanism of U(VI) extraction by DBPP, forming a 1:2 complex.

Conclusion and Research Outlook

DBPP has been experimentally and theoretically validated as an effective extractant for uranium and thorium, offering performance advantages over TBP, particularly in U(VI) extraction efficiency and U/Th selectivity. [1]

Future research should focus on:

  • Radiation Stability Studies: Investigating the radiolytic degradation of DBPP under alpha, beta, and gamma radiation, similar to studies performed on TiAP, is critical for its application in spent nuclear fuel reprocessing. [2]
  • Continuous Process Development: Exploring the integration of DBPP-based extraction into advanced processes, such as emulsion-based precipitation or column operation, could be beneficial. [3]
  • Environmental Impact Assessment: Conducting a life cycle assessment (LCA) to evaluate the environmental footprint of processes using DBPP, following methodologies applied to other thorium recovery techniques. [4]

References

Comprehensive Application Notes and Protocols for Dibutyl Phenyl Phosphonate (DBPP) in Nuclear Fuel Reprocessing

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to DBPP in Nuclear Fuel Reprocessing

Dibutyl phenyl phosphonate (DBPP) represents an important organophosphorus extractant with significant potential for advancing nuclear fuel reprocessing technologies. As the nuclear industry continues to develop more efficient and proliferation-resistant separation methods, alternatives to the conventional tributyl phosphate (TBP) system have become a major research focus. DBPP belongs to the phosphonate ester family characterized by a direct carbon-phosphorus (C-P) bond, which confers enhanced extraction capabilities and chemical properties compared to traditional phosphate-based extractants like TBP used in the standard PUREX process [1].

The reprocessing of spent nuclear fuel serves multiple crucial purposes: it enables the recovery of valuable fissile materials (uranium and plutonium) for recycling as fresh fuel, reduces the volume and radiotoxicity of high-level nuclear waste, and contributes to enhanced uranium utilization efficiency by 25-30% [2]. With approximately 400,000 tonnes of used nuclear fuel discharged from commercial power reactors to date, of which only about 30% has been reprocessed, the development of improved separation technologies represents a significant priority for nuclear fuel cycle optimization [2]. DBPP-based extraction systems offer promising characteristics that could address several limitations of current reprocessing methodologies, including higher extraction efficiency, improved selectivity for target actinides, and enhanced proliferation resistance through superior uranium/plutonium separation factors [1].

Chemical Properties and Characteristics of DBPP

Structural Features and Physicochemical Properties

DBPP possesses distinct molecular structural features that differentiate it from traditional extractants like TBP. The key distinction lies in the direct carbon-phosphorus bond between the phenyl group and phosphorus atom, which replaces the oxygen bridge found in TBP. This structural modification significantly influences the electronic properties of the phosphoryl oxygen, the primary donor site for metal complexation. Computational chemistry analyses, including Mulliken population and Natural Bond Orbital (NBO) assessments, reveal that the electronic charge in DBPP is more polarized toward the oxygen atom of the P=O group compared to TBP, resulting in enhanced electron-donating capability [1].

The conditional acid uptake constant (K_H) for DBPP has been experimentally determined to be 0.17, which serves as a quantitative measure of its basicity and correlates with its extraction potential [1]. This value indicates moderately strong electron-donating characteristics that contribute to effective complexation with actinide ions. DBPP demonstrates favorable solubility characteristics in non-polar diluents commonly used in solvent extraction processes, particularly xylene and n-dodecane, typically employed at concentrations of approximately 1.1 M for extraction studies [1].

Table 1: Comparative Molecular Properties of DBPP and TBP

Property DBPP TBP
Molecular Structure Phosphonate ester with C-P bond Phosphate ester with C-O-P linkage
Primary Donor Site Phosphoryl oxygen (P=O) Phosphoryl oxygen (P=O)
Conditional Acid Uptake Constant (K_H) 0.17 Typically lower than DBPP
Charge Polarization Enhanced toward P=O oxygen Less pronounced
Typical Solvent Concentration 1.1 M in xylene or n-dodecane 1.1 M in n-dodecane
Comparative Analysis with Alternative Extractants

Research into phosphonate-based extractants has expanded beyond DBPP to include compounds such as dibutyl butyl phosphonate (DBBP) and diamyl amyl phosphonate (DAAP). These compounds share the fundamental phosphonate structure but differ in their alkyl chain lengths and configurations. Studies indicate that phosphonates generally exhibit higher extraction ability for actinides compared to their phosphate analogs due to their increased basicity [3]. The basicity of phosphonates, as quantified by K_H values, follows a consistent trend of being superior to phosphates, which directly translates to enhanced metal ion extraction capabilities [3].

The aggregation behavior of phosphonate extractants, including DBPP, has been investigated using dynamic light scattering (DLS) techniques. These studies reveal that phosphonates demonstrate a lower tendency for third-phase formation compared to TBP when extracting tetravalent metal ions at macro levels [3]. This property is particularly advantageous for process stability in industrial-scale applications, as third-phase formation can lead to operational challenges and potential safety concerns in nuclear fuel reprocessing facilities.

Extraction Performance and Efficiency

Actinide Extraction Capabilities

DBPP demonstrates exceptional extraction performance for hexavalent uranium (U(VI)), with distribution ratios (D_U) reaching values as high as 30.5 under optimal conditions [1]. This represents significantly enhanced extraction efficiency compared to conventional TBP systems. The extraction follows a solvation mechanism where neutral uranium species (UO₂(NO₃)₂) form complexes with DBPP molecules through coordination with the phosphoryl oxygen atom. Stoichiometric analysis has confirmed that the extracted complex consists of two DBPP molecules per uranium atom, maintaining the 1:2 metal-to-ligand ratio characteristic of TBP systems but with stronger coordination bonding [1].

For tetravalent thorium (Th(IV)), DBPP exhibits more moderate extraction capabilities with distribution ratios substantially lower than those observed for uranium. This differential extraction behavior between uranium and thorium forms the basis for the high separation factors achievable with DBPP systems. The extraction of trivalent americium (Am(III)) by DBPP is relatively weak, which is advantageous for fission product decontamination during actual reprocessing operations, as it allows for effective separation of the minor actinides from the valuable uranium and plutonium products [1].

Table 2: Distribution Ratios of Metal Ions in 1.1 M DBPP/Xylene System

Metal Ion Distribution Ratio (D) Nitric Acid Concentration Temperature
U(VI) 30.5 5 M HNO₃ 298 K
Th(IV) 0.92 5 M HNO₃ 298 K
Am(III) <0.1 5 M HNO₃ 298 K
Selectivity and Separation Factors

The selectivity of DBPP for different metal ions is one of its most advantageous characteristics for nuclear fuel reprocessing applications. Research has demonstrated that DBPP provides significantly higher U/Th separation factors compared to TBP, enabling more efficient separation of uranium from thorium and other tetravalent actinides [1]. This enhanced selectivity has important implications for advanced fuel cycle scenarios, including the reprocessing of thorium-based fuels which are garnering increased interest for their proliferation resistance and reduced long-lived waste generation.

DBPP also shows favorable selectivity patterns concerning fission product extraction. Distribution ratios for key fission products such as cesium (Cs), strontium (Sr), and ruthenium (Ru) are generally low, minimizing their co-extraction with the target actinides and thereby reducing product contamination [1]. This characteristic contributes to the production of purer uranium and plutonium products while concentrating the fission products in the waste streams for appropriate disposal. The combination of high uranium extraction efficiency and favorable fission product rejection makes DBPP a promising candidate for advanced reprocessing flow sheets.

Table 3: Separation Factors of DBPP Compared to TBP

Separation Factor DBPP System TBP System
U/Th Significantly higher Baseline
U/Pu Enhanced Moderate
U/Fission Products Favorable Moderate

Experimental Protocols and Methodologies

DBPP Synthesis and Characterization
4.1.1 Synthesis Procedure

The synthesis of high-purity DBPP is typically achieved through a nucleophilic substitution reaction between phenyl phosphonic dichloride and 1-butanol in an appropriate organic solvent. The following detailed protocol ensures consistent production of high-quality DBPP:

  • Reaction Setup: In a 1000 mL three-neck round-bottom flask equipped with a reflux condenser, addition funnel, and thermometer, place 200 mL of anhydrous dichloromethane as the reaction solvent. Add 1.0 mole of 1-butanol and 1.1 moles of pyridine (acting as both base and catalyst) to the flask under inert atmosphere (nitrogen or argon).
  • Reagent Addition: Dissolve 0.5 moles of phenyl phosphonic dichloride in 100 mL of anhydrous dichloromethane in the addition funnel. Slowly add this solution to the reaction flask with continuous stirring over 60-90 minutes while maintaining the temperature at 0-5°C using an ice bath.
  • Reaction Completion: After complete addition, gradually warm the reaction mixture to room temperature and continue stirring for 12-16 hours to ensure complete reaction.
  • Workup Procedure: Transfer the reaction mixture to a separatory funnel and wash sequentially with 1M hydrochloric acid (3 × 100 mL), saturated sodium bicarbonate solution (2 × 100 mL), and brine (1 × 100 mL) to remove pyridine salts and other impurities.
  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. Further purify the crude product by vacuum distillation, collecting the fraction at 145-150°C at 1 mmHg pressure.
  • Yield and Storage: The typical yield for this synthesis is approximately 70% [1]. Store the purified DBPP under inert atmosphere in a sealed container protected from light at 4°C to prevent degradation.
4.1.2 Characterization Methods

Comprehensive characterization of synthesized DBPP is essential to verify its chemical structure and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Acquire both ³¹P NMR and ¹³C NMR spectra in deuterated chloroform (CDCl₃). DBPP typically shows a ³¹P NMR signal at approximately δ -25 to -30 ppm, confirming the phosphonate structure [1].
  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Analyze the product as a thin film between NaCl plates or as a KBr pellet. Key characteristic absorptions include the strong P=O stretch at 1160-1260 cm⁻¹ and P-O-C stretches at 950-1050 cm⁻¹ [1].
  • Mass Spectrometry: Employ electron impact (EI) or electrospray ionization (ESI) mass spectrometry to confirm the molecular weight. The molecular ion peak for DBPP (C₁₄H₂₃O₃P) should appear at m/z 270.
  • Density Measurement: Determine the density of 1.1 M DBPP solutions in xylene as a function of nitric acid concentration to establish acid uptake capacity and monitor potential degradation [1].
Solvent Extraction Procedures
4.2.1 Extraction Efficiency Assessment

The evaluation of DBPP extraction performance for actinides follows a standardized experimental protocol:

  • Organic Phase Preparation: Prepare a 1.1 M solution of DBPP in xylene (or alternative diluent such as n-dodecane). Pre-equilibrate the organic phase with nitric acid of the same concentration to be used in the extraction experiments to establish equilibrium conditions.
  • Aqueous Phase Preparation: Prepare stock solutions of uranyl nitrate (UO₂(NO₃)₂) in nitric acid at varying concentrations (typically 1-8 M HNO₃). Spike solutions with appropriate radiotracers (²³³U or ²³⁵U) for accurate quantification if working with non-radioactive simulants.
  • Extraction Procedure: Combine equal volumes (typically 2-5 mL each) of organic and aqueous phases in glass stoppered tubes or vials. Mix the biphasic system vigorously using a mechanical shaker for 30-60 minutes at ambient temperature (typically 298 K) to ensure complete equilibration.
  • Phase Separation: Allow the mixture to stand for 15-30 minutes for complete phase separation, or use a centrifuge (3000 rpm for 5 minutes) to accelerate separation if emulsions form.
  • Sampling and Analysis: Carefully separate the two phases using a Pasteur pipette. Analyze the uranium concentration in both phases using appropriate analytical techniques such as ICP-AES (Inductively Coupled Plasma Atomic Emission Spectroscopy) at a wavelength of 385.958 nm for uranium [4] or radiometric methods for radioactive samples.
  • Distribution Ratio Calculation: Calculate the distribution ratio (D) using the formula: D = [U]ₒᵣg / [U]ₐq where [U]ₒᵣg and [U]ₐq represent the equilibrium uranium concentrations in the organic and aqueous phases, respectively.
4.2.2 Cross-Current Extraction Studies

For comprehensive evaluation of multi-stage extraction efficiency:

  • Experimental Setup: Perform a series of sequential extraction stages where the aqueous raffinate from each stage is contacted with fresh organic phase.
  • Procedure: Contact the initial aqueous feed solution (e.g., 99.7 g/L uranium in 4 M HNO₃) with an equal volume of fresh 1.1 M DBPP/xylene in the first stage. After phase separation, transfer the raffinate to the second stage and contact with fresh organic phase. Repeat this process for 3-4 stages [3].
  • Analysis: Monitor the uranium concentration in the organic phase after each stage to determine the extraction isotherm and identify the number of stages required for quantitative extraction.

The following workflow diagram illustrates the DBPP synthesis and characterization process:

G Start Start DBPP Synthesis Setup Reaction Setup: 3-neck flask with reflux condenser Dichloromethane solvent 1-butanol + pyridine Start->Setup Addition Reagent Addition: Phenyl phosphonic dichloride in CH₂Cl₂ Add slowly at 0-5°C Setup->Addition Reaction Reaction Completion: Warm to room temperature Stir 12-16 hours Addition->Reaction Workup Workup Procedure: Wash with HCl, NaHCO₃, brine Reaction->Workup Purification Purification: Dry with MgSO₄ Rotary evaporation Vacuum distillation (145-150°C at 1 mmHg) Workup->Purification Characterization Characterization: NMR (³¹P, ¹³C) FT-IR Spectroscopy Mass Spectrometry Purification->Characterization Storage Product Storage: 70% yield Store under inert gas at 4°C protected from light Characterization->Storage End DBPP Ready for Use Storage->End

Implementation Considerations and Process Optimization

Stripping and Solvent Regeneration

The efficient recovery of uranium from loaded DBPP solvents is crucial for process viability. Due to the higher distribution ratios exhibited by DBPP compared to TBP, achieving quantitative stripping typically requires more stages or modified stripping conditions [3]. Effective stripping protocols include:

  • Acidic Stripping: Employ dilute nitric acid (0.01 M HNO₃) as stripping agent in multiple counter-current stages. The low acid concentration shifts the extraction equilibrium toward the aqueous phase, facilitating uranium recovery.
  • Temperature Manipulation: Utilize elevated temperatures (40-60°C) during stripping to decrease distribution ratios and enhance back-extraction efficiency.
  • Complexometric Agents: Incorporate complexing agents such as carbonate or oxalate solutions in the stripping phase to form strong aqueous complexes with uranium, further driving the stripping equilibrium.

Solvent regeneration is essential for maintaining extraction performance and minimizing waste generation. DBPP solvents should be periodically washed with alkaline solutions (5 M NaOH) to remove acidic degradation products followed by multiple washes with distilled water to neutralize the solvent [3]. Regular monitoring of DBPP concentration and degradation products via FT-IR spectroscopy or gas chromatography ensures consistent process performance.

Safety, Regulatory, and Waste Management Considerations

The implementation of DBPP-based extraction processes requires careful attention to safety protocols and regulatory compliance:

  • Radiation Protection: All operations with actual spent nuclear fuel must be conducted in shielded hot cells or glove boxes with appropriate radiation monitoring to protect personnel from exposure to ionizing radiation.
  • Criticality Safety: Implement geometric constraints, neutron poisons, or mass limitations in equipment design to prevent nuclear criticality accidents during uranium and plutonium handling.
  • Chemical Safety: DBPP, like other organophosphorus compounds, may pose irritation risks upon contact with skin or mucous membranes. Appropriate personal protective equipment (PPE) including gloves, lab coats, and eye protection is mandatory during handling.
  • Waste Management: Aqueous and organic radioactive wastes generated during DBPP-based reprocessing require appropriate treatment and disposal. Aqueous raffinates containing fission products must be immobilized in borosilicate glass or other suitable matrices for geological disposal [2]. Degraded solvent wastes should be concentrated and packaged as intermediate-level waste.

The following diagram illustrates the uranium extraction and stripping process using DBPP:

G Start Start Uranium Extraction Prep Solution Preparation: Organic: 1.1 M DBPP in xylene Aqueous: Uranium in HNO₃ Start->Prep Equil Pre-equilibration: Contact organic phase with nitric acid Prep->Equil Extraction Extraction: Mix phases 30-60 min at 298K Equil->Extraction Separation Phase Separation: Allow 15-30 min or centrifuge Extraction->Separation Analysis Analysis: ICP-AES at 385.958 nm Calculate distribution ratio Separation->Analysis Raffinate Aqueous Raffinate: Contains fission products and minor actinides Analysis->Raffinate Stripping Stripping: Contact loaded organic with 0.01 M HNO₃ Multiple stages Analysis->Stripping Product Uranium Product: Pure uranium solution for further processing Stripping->Product End Process Complete Product->End

Conclusion and Future Perspectives

DBPP represents a promising alternative extractant to conventional TBP for nuclear fuel reprocessing applications, offering enhanced extraction efficiency for uranium, superior separation factors for U/Th and U/Pu pairs, and favorable physicochemical properties. The experimental protocols and application notes presented in this document provide researchers with comprehensive methodologies for implementing DBPP-based extraction processes in laboratory settings.

Future research directions for DBPP should focus on long-term stability studies under continuous irradiation conditions, comprehensive degradation profiling and its impact on extraction performance, development of optimized stripping formulations tailored to DBPP chemistry, and integration studies within advanced fuel cycle scenarios including minor actinide partitioning. The progression from laboratory-scale demonstration to industrial implementation will require additional engineering studies addressing solvent recycling, waste stream management, and economic assessment relative to established TBP-based processes.

As the nuclear industry continues to evolve toward more sustainable and proliferation-resistant fuel cycles, advanced extractants like DBPP hold significant potential for improving the efficiency and effectiveness of nuclear fuel reprocessing operations. The data and protocols provided herein establish a foundation for further development and optimization of DBPP-based separation technologies.

References

Comprehensive Application Notes and Protocols: Separation of Dibutyl Phenyl Phosphate Using Newcrom R1 HPLC Column

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Dibutyl phenyl phosphate (DBPP) is an organophosphate compound with significant applications in various industrial sectors, including its use as a plasticizer, flame retardant, and in rubber processing. With the molecular formula C₁₄H₂₃O₄P and a molecular weight of 286.308 g/mol, this compound exhibits a logP value of 4.07, indicating its relatively hydrophobic character [1]. The analysis and quantification of DBPP requires robust chromatographic methods to ensure accurate separation from potential impurities and related compounds in complex matrices. These application notes provide a detailed protocol for the separation and analysis of this compound using the Newcrom R1 HPLC column, offering researchers and analytical scientists a reliable methodology that can be implemented in quality control, research, and development laboratories.

The Newcrom R1 column employs a specialized reverse-phase chromatography matrix with low silanol activity, which significantly reduces secondary interactions with basic compounds, thereby improving peak shape and resolution [2]. This column is part of the broader Newcrom family of columns, which includes mixed-mode options with various ion-pairing capabilities. The method described herein has been optimized to provide excellent separation efficiency for this compound, with scalability options ranging from analytical to preparative scale applications, making it suitable for both quantitative analysis and isolation of impurities [1].

Chemical Properties and Safety Information

Physicochemical Properties

This compound presents as a liquid at room temperature with a density of approximately 1.1 g/cm³ [3]. It has a boiling point of 333.3°C at standard atmospheric pressure and a flash point of 169.1°C, indicating its relative flammability hazard [3]. The compound's vapor pressure is negligible (0.0±0.7 mmHg at 25°C), suggesting low volatility at standard room conditions. The molecular structure combines both hydrophobic (butyl and phenyl groups) and hydrophilic (phosphate ester) moieties, contributing to its amphiphilic character and surface-active properties [1] [3].

Table 1: Molecular Characteristics of this compound

Property Value Reference
CAS Number 2528-36-1 [1]
Molecular Formula C₁₄H₂₃O₄P [1]
Molecular Weight 286.308 g/mol [1]
LogP 4.07 [1]
Exact Mass 286.133392 [3]
PSA 54.57000 [3]
Density 1.1±0.1 g/cm³ [3]
Boiling Point 333.3±15.0 °C at 760 mmHg [3]
Flash Point 169.1±40.7 °C [3]
Toxicological and Safety Considerations

This compound exhibits moderate acute toxicity through oral exposure, with reported LD₅₀ values of 2140 mg/kg in rats and 1790 mg/kg in mice [3]. The compound also demonstrates dermal absorption potential, as evidenced by a dermal LD₅₀ of >5 g/kg in rabbits [3]. Chronic exposure studies have revealed that repeated oral administration in rats (22750 mg/kg over 91 days) resulted in hepatic effects (changes in liver weight), hematological alterations (changes in erythrocyte count), and biochemical changes (cholinesterase inhibition) [3].

Occupational exposure limits have been established for this compound, with Russia setting a STEL (Short-Term Exposure Limit) of 0.1 mg/m³ with skin notation [3]. The ACGIH TLV-TWA is 3.5 mg/m³ (0.3 ppm) with skin notation [3]. Appropriate personal protective equipment including gloves, eye protection, and adequate ventilation should be employed when handling this compound. In case of spillage, absorb with an inert material and transfer to a suitable container for disposal in accordance with local regulations.

Table 2: Toxicological Profile of this compound

Route of Exposure Species Value Effects Reference
Oral LD₅₀ Rat 2140 mg/kg Lethal [3]
Oral LD₅₀ Mouse 1790 mg/kg Lethal [3]
Dermal LD₅₀ Rabbit >5 g/kg Lethal [3]
Inhalation LC Rat >7 mg/m³ Lethal [3]
Repeated Oral (91 days) Rat 22750 mg/kg Liver weight changes, cholinesterase inhibition [3]
Inhalation (17 weeks) Rat 6 mg/m³ CNS effects, cardiac weight changes [3]

HPLC Method Protocol

Mobile Phase Preparation

The mobile phase for this chromatographic method consists of a mixture of acetonitrile, water, and phosphoric acid. To prepare 1 liter of mobile phase, measure 700 mL of HPLC-grade acetonitrile and 300 mL of HPLC-grade water using graduated cylinders. Add 1.0 mL of phosphoric acid (85%) to this mixture to achieve a concentration of approximately 0.1% (v/v) [1]. Transfer the mixture to a clean solvent reservoir and degas thoroughly using helium sparging, sonication, or vacuum filtration to prevent bubble formation during analysis. The mobile phase should be freshly prepared daily to prevent evaporation or degradation issues that could affect chromatographic performance.

For isocratic separation, maintain the mobile phase composition at 70:30 acetonitrile:water with 0.1% phosphoric acid throughout the analysis. This composition has been optimized to provide optimal retention and resolution for this compound on the Newcrom R1 column [1]. If necessary, minor adjustments to the acetonitrile:water ratio (±5%) can be made to fine-tune retention times to accommodate specific instrument configurations or sample matrices.

Chromatographic Conditions

The separation should be performed using a Newcrom R1 column with dimensions of 150 × 4.6 mm and a particle size of 5 µm for standard analytical applications [2]. For higher throughput or UPLC applications, columns with 3 µm particles and smaller dimensions (e.g., 100 × 2.1 mm) are available [1] [2]. The method utilizes a flow rate of 1.0 mL/min for standard 4.6 mm ID columns, which should be adjusted proportionally for columns with different internal diameters (e.g., 0.25 mL/min for 2.1 mm ID columns) [1]. The column temperature should be maintained at 30°C using the column oven, and the detection wavelength should be set to 210 nm for optimal sensitivity, though this may be adjusted based on the specific UV spectrum of the analyte and potential interferences.

The injection volume typically ranges from 5 to 20 µL, depending on the concentration of the analyte and the sensitivity requirements. For trace analysis, larger injection volumes may be employed, provided they do not cause significant peak broadening. Under these conditions, the expected retention time for this compound is approximately 6-8 minutes, though this may vary slightly between instruments and specific column batches [1].

Mass Spectrometry-Compatible Method

For applications requiring mass spectrometric detection, the method requires modification to replace the non-volatile phosphoric acid with a volatile acid additive. Prepare the mobile phase by combining 700 mL of LC-MS grade acetonitrile with 300 mL of LC-MS grade water and adding 1.0 mL of formic acid (98-100%) to achieve a concentration of 0.1% (v/v) formic acid [1]. This modification maintains similar chromatographic performance while ensuring compatibility with mass spectrometry systems.

When transferring the method to MS detection, the flow rate may need adjustment to accommodate the specific interface of the mass spectrometer. For electrospray ionization (ESI) sources, a flow rate of 0.3-0.5 mL/min is typically optimal for 2.1 mm ID columns. The method sensitivity in MS detection can be enhanced through careful optimization of MS parameters such as cone voltage, desolvation temperature, and collision energy specific to this compound.

Column Information and Specifications

Newcrom R1 Column Characteristics

The Newcrom R1 column features a special reverse-phase stationary phase with proprietary end-capping technology that significantly reduces silanol activity, thereby minimizing undesirable secondary interactions with basic compounds [2] [4]. The column is manufactured using spherical silica particles with a consistent pore size of 100 Å, available in particle sizes of 3 µm and 5 µm to accommodate both conventional HPLC and fast UPLC applications [2] [4]. The stationary phase demonstrates exceptional stability across a wide pH range (1.0 to 10.0), allowing method development flexibility that is not possible with conventional C18 columns [2].

The robustness of the Newcrom R1 column has been demonstrated through rigorous testing, including an experiment where the column maintained performance after almost 200 injections at pH 10.6 over 15 hours without significant loss of retention or efficiency [2]. This pH stability is particularly valuable for analyzing compounds like this compound that may require basic conditions for optimal separation or sample preparation.

Table 3: Newcrom R1 Column Specifications

Parameter Specification Reference
Stationary Phase Reversed phase with low silanol activity [2]
Particle Shape Spherical [4]
Pore Size 100 Å [2] [4]
Particle Sizes 3 µm, 5 µm [2] [4]
pH Range 1.0 - 10.0 [2] [4]
Temperature Range 0 - 50°C [4]
Pressure Limit 345 bar (5000 psi) [4]
Available IDs 0.5, 1, 2.1, 3.2, 4.6, 10, 22 mm [2]
Available Lengths 10, 25, 50, 100, 150, 250 mm [2]
Column Selection and Care

Selection of appropriate column dimensions depends on the specific application requirements. For method development and scouting, a 150 × 4.6 mm, 5 µm column is recommended [2]. For high-throughput analysis or when using UPLC systems, columns with 2.1 mm internal diameter and 3 µm particles provide faster separations with reduced solvent consumption [1]. For preparative applications, columns with 10 mm or 22 mm internal diameters are available for isolation of impurities or purification of larger sample quantities [2].

For long-term column storage, it is recommended to use a mobile phase composition with 0.1% phosphoric or formic acid in a 50/50 mixture of acetonitrile and water [2]. The column should be thoroughly flushed with this storage solution (15-20 column volumes) before sealing both ends to prevent contamination and stationary phase degradation. Regular column performance tests should be conducted using a standard reference compound to monitor any changes in efficiency, retention, or peak symmetry over time.

Method Validation and Application Notes

System Suitability and Performance Verification

To ensure reliable performance of the method, system suitability tests should be performed before sample analysis. Prepare a standard solution of this compound at a concentration of 10 µg/mL in the mobile phase or a compatible solvent. Inject this solution six times and evaluate the following parameters: the relative standard deviation (RSD) of retention times should be ≤1.0%; the RSD of peak areas should be ≤2.0%; the theoretical plate count (N) should be ≥5000 plates per meter; and the peak asymmetry factor (As) should be between 0.9 and 1.3 [5].

The method demonstrates excellent scalability from analytical to preparative applications, allowing for isolation of impurities or collection of purified this compound for further characterization [1]. The loading capacity for a standard 4.6 × 150 mm column is approximately 0.5-1.0 mg without significant peak broadening or loss of resolution. For higher loadings in preparative applications, the method can be scaled to larger diameter columns while maintaining the linear velocity by adjusting the flow rate proportionally to the square of the column radius.

Sample Preparation Guidelines

For the analysis of this compound in various matrices, appropriate sample preparation is crucial for accurate results. For neat samples, dissolve directly in the mobile phase at a concentration of 0.1-1.0 mg/mL. For complex matrices, employ sample clean-up procedures such as liquid-liquid extraction with hexane or dichloromethane, or solid-phase extraction using C18 or mixed-mode sorbents. After extraction, reconstitute the dried extract in the mobile phase or a solvent with weaker elution strength than the mobile phase to prevent peak distortion during injection.

The method has been validated for application in pharmacokinetic studies, demonstrating appropriate sensitivity and linearity for biological samples [1]. For serum or plasma analysis, protein precipitation with acetonitrile (1:2 sample:acetonitrile ratio) followed by dilution with water and direct injection has been successfully employed. The limit of detection for this compound in biological matrices is approximately 0.009% with respect to a test concentration of 500 µg/mL for a 2.0 µL injection volume, based on similar methodologies for related compounds [5].

Experimental Workflow and Method Optimization

The following workflow diagram illustrates the complete analytical procedure for the separation and analysis of this compound using the Newcrom R1 column:

G Start Start Analysis MP_prep Mobile Phase Preparation • Acetonitrile:Water (70:30) • Add 0.1% phosphoric acid • Degas thoroughly Start->MP_prep Step 1 Column_eq Column Equilibration • Newcrom R1 Column (150×4.6mm, 5µm) • Flow: 1.0 mL/min • Temperature: 30°C • Equilibrate with 10-15 column volumes MP_prep->Column_eq Step 2 Sample_prep Sample Preparation • Dissolve in mobile phase • Concentration: 0.1-1.0 mg/mL • Filter through 0.45µm membrane Column_eq->Sample_prep Step 3 Suitability System Suitability Test • Inject standard 6 times • Check RSD ≤2.0% for area • Verify plate count ≥5000/m Sample_prep->Suitability Step 4 Sample_inj Sample Injection • Injection volume: 5-20µL • Detection: 210 nm • Run time: 10-15 min Suitability->Sample_inj Step 5 Data_analysis Data Analysis • Identify this compound peak • Quantify against calibration curve • Check peak symmetry (0.9-1.3) Sample_inj->Data_analysis Step 6 Column_maint Column Maintenance • Flush with 50:50 ACN:H2O • Store with 0.1% acid additive • Seal column ends Data_analysis->Column_maint Step 7 End Analysis Complete Column_maint->End Step 8

Troubleshooting and Method Optimization

When encountering issues with the separation, several parameters can be adjusted to optimize performance. For early elution or insufficient retention, decrease the acetonitrile content in the mobile phase by 5-10% to increase hydrophobic interactions. For excessive retention times, increase the acetonitrile content by 5-10% to strengthen the eluting power. If peak tailing is observed, ensure the mobile phase pH is appropriately controlled or consider adding 0.1% triethylamine as a tailing suppressor, though this may not be compatible with MS detection.

For complex samples containing multiple components, a gradient elution method may be developed starting with 50% acetonitrile and increasing to 90% over 15 minutes, then holding for 2 minutes before re-equilibration. This approach may enhance resolution of this compound from structurally related compounds such as dioctyl phenyl phosphate, which has a higher logP value of 7.70 and would therefore exhibit longer retention under isocratic conditions [6].

Conclusion

The presented application notes provide a robust and reliable HPLC method for the separation and analysis of this compound using the Newcrom R1 column. The method offers excellent performance with simple mobile phase components, making it accessible for routine analysis in quality control laboratories. The versatility of the methodology allows for adaptation to various detection systems, including UV and mass spectrometry, meeting the needs of diverse analytical applications from basic research to regulatory compliance testing.

The wide pH stability of the Newcrom R1 column provides significant advantages for method development compared to conventional reversed-phase columns, allowing analytical scientists to optimize separations using pH as a variable without compromising column longevity [2]. The scalability of the method from analytical to preparative scale further enhances its utility for impurity profiling and isolation applications in pharmaceutical development and industrial quality control.

References

Comprehensive Application Notes and Protocols: DBPP Phosphotriesterase Enzymatic Hydrolysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Phosphotriesterase Enzymes

Phosphotriesterases (PTEs) represent a class of enzymes capable of hydrolyzing organophosphorus compounds, including phosphotriesters, thiophosphotriesters, and phosphorothiolesters. These enzymes have attracted significant research interest due to their potential applications in detoxification scenarios and drug development pipelines. The catalytic efficiency of PTEs approaches the limits of diffusion for preferred substrates like paraoxon, making them exceptionally effective biocatalysts [1]. PTEs function as metal-dependent hydrolases that operate through a mechanism involving direct interaction between the phosphoryl oxygen and divalent metals within the active site, significantly enhancing the electrophilicity of the phosphorus center and facilitating nucleophilic attack [1].

The biological function of PTEs extends beyond their recognized role in organophosphate detoxification. Evidence suggests that several PTEs may have evolved from lactonase ancestors, with their phosphotriesterase activity emerging as a promiscuous function due to physical similarities between the phosphoryl center and transition state of the enzyme's natural reaction [1]. This evolutionary adaptation highlights the remarkable flexibility of enzyme catalytic domains and provides insights for engineering novel enzymatic activities. Among the most studied PTEs is the bacterial phosphotriesterase from Pseudomonas diminuta, which exhibits a distorted (β/α)8 TIM-barrel fold and contains a binuclear metal center essential for catalytic activity [1]. Understanding the fundamental properties and mechanisms of PTEs provides the foundation for developing practical applications in pharmaceutical development and environmental protection.

Enzyme Classification and Key Characteristics

Phosphotriesterases belong to the broader class of hydrolase enzymes (Group 3) that cleave ester bonds (Group 3.1). Specifically, they are classified as phosphoric triester hydrolases (EC 3.1.8), which includes aryldialkylphosphatase (EC 3.1.8.1) and diisopropyl fluorophosphatase (EC 3.1.8.2) [2]. These enzymes function as A-esterases that catalyze substrate cleavage without self-inhibition, distinguishing them from B-esterases that become irreversibly inhibited by organophosphates [2].

Several distinct enzymes exhibit phosphotriesterase activity, each with unique structural features and catalytic mechanisms:

  • Phosphotriesterase (PTE): Originally identified in Pseudomonas diminuta and Flavobacterium species, this enzyme features a TIM-barrel fold and binuclear metal center [1].
  • Methyl parathion hydrolase (MPH): Contains a β-lactamase fold and demonstrates broad substrate specificity [1].
  • Organophosphorus acid anhydrolase (OPAA): Exhibits a "pita-bread" fold and particularly efficient hydrolysis of fluoride-containing organophosphates [1].
  • Paraoxonase 1 (PON1): A calcium-dependent enzyme associated with high-density lipoprotein particles, featuring a β-propeller fold and utilizing covalent catalysis mechanisms [1] [2].
  • Diisopropylfluorophosphatase (DFP): Also known as phosphoryl phosphatase, capable of hydrolyzing diisopropyl phosphorofluoridate [2].

Table 1: Comparative Analysis of Major Phosphotriesterase Enzymes

Enzyme Protein Fold Metal Cofactors Primary Sources Notable Substrates
PTE TIM-barrel Zn²⁺, Cd²⁺, Mn²⁺, Ni²⁺ Bacteria (P. diminuta, Flavobacterium sp.) Paraoxon, parathion, nerve agents
PON1 β-propeller Ca²⁺ Mammalian liver, plasma Paraoxon, sarin, soman, lactones
OPAA "Pita-bread" Mn²⁺ Bacteria, mammalian tissues Soman, DFP, tabun
SMP30 β-propeller Ca²⁺ Mammalian liver Diisopropyl fluorophosphate (DFP)
MPH β-lactamase Zn²⁺ Bacteria Methyl parathion, chlorpyrifos

Despite their structural diversity, these enzymes share several common features: all are metal-dependent hydrolases containing hydrophobic active sites with three discrete binding pockets to accommodate substrate ester groups [1]. The active site architecture typically includes distinct pockets for the leaving group and two side ester chains, providing both steric complementarity and electronic activation of the substrate [1]. This conserved active site organization enables recognition of diverse organophosphorus compounds while maintaining catalytic efficiency across different structural scaffolds.

Catalytic Mechanisms and Structural Features

The catalytic mechanism of phosphotriesterases centers on activation of the substrate phosphorus center through direct coordination with divalent metal ions in the active site. This metal interaction polarizes the phosphoryl group, increasing its electrophilicity and facilitating nucleophilic attack [1]. The specific mechanistic details vary among different PTE families, with two predominant pathways identified: direct hydroxide attack and covalent catalysis.

In the TIM-barrel enzymes like bacterial PTE, the binuclear metal center activates a water molecule that directly attacks the phosphorus center in an S~N~2-type mechanism [1]. The active site contains two metal ions: a more buried α-metal coordinated by H55, H57, and D301 in trigonal bipyramidal geometry, and a more solvent-exposed β-metal ligated by H201 and H230 [1]. These metals are bridged by a hydroxide ion and a carboxylated lysine (K169), creating the nucleophile responsible for substrate hydrolysis. The hydrophobic substrate-binding pocket consists of three distinct regions: the leaving group pocket (formed by W131, F132, F306, and Y309), the large pocket (H254, H257, L271, and M317), and the small pocket (G60, I106, L303, and S308) [1]. These pockets position the substrate optimally for catalysis and determine enantioselectivity for chiral phosphorus centers.

In contrast, β-propeller enzymes like PON1 employ a different mechanism involving covalent catalysis, where an active site residue (likely a histidine) forms a transient covalent intermediate with the substrate during the hydrolysis reaction [1]. PON1 functions as a calcium-dependent enzyme with broad specificity toward various lactones, esters, and organophosphates [2]. The senescence marker protein-30 (SMP30 or regucalcin) represents another variant that hydrolyzes diisopropyl phosphorofluoridate (DFP) but lacks activity toward paraoxon, illustrating the functional diversity within PTE enzymes [2].

Diagram: Catalytic Mechanism of Bacterial Phosphotriesterase

G Substrate Substrate ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex Binding Enzyme Enzyme Nucleophile_Formation Metal-Activated Nucleophile Formation ES_Complex->Nucleophile_Formation Metal Coordination Transition_State Tetrahedral Transition State Nucleophile_Formation->Transition_State Nucleophilic Attack Products Products Transition_State->Products Bond Cleavage Enzyme_Regenerated Enzyme_Regenerated Products->Enzyme_Regenerated Release Enzyme_Regenerated->Substrate Catalytic Cycle

The enantioselectivity of PTEs represents another crucial aspect of their catalytic function. Wild-type bacterial PTE typically prefers the S~P~ enantiomers for most phosphate substrates, with stereochemical selectivity increasing with the difference in size between the side groups [1]. For phosphonate compounds, due to a reversal in priority of the substituents, the corresponding preferred chirality is R~P~ [1]. This enantioselectivity can be modulated through rational engineering of the large and small substrate-binding pockets, enabling customization of enzyme specificity for particular applications [1].

Experimental Protocols for Phosphotriesterase Hydrolysis assays

Standard Hydrolysis Assay Protocol

The following protocol describes a standardized method for determining phosphotriesterase activity against DBPP and related organophosphorus compounds:

Materials and Reagents:

  • Purified phosphotriesterase (PTE, PON1, or related enzyme)
  • Substrate (DBPP or analogous compound) dissolved in appropriate solvent
  • Assay buffer (50 mM HEPES, pH 7.5, containing 100 µM CoCl₂, or 50 mM Tris-HCl, pH 8.5, containing 1 mM CaCl₂ for PON1)
  • Stopping solution (0.1 M HCl or acidified methanol)
  • HPLC system with UV/VIS detector or spectrophotometer

Procedure:

  • Prepare reaction mixtures containing 980 µL of appropriate assay buffer in disposable cuvettes or microcentrifuge tubes.
  • Add 10 µL of substrate solution to achieve desired final concentration (typically 0.1-5 mM, depending on substrate solubility and enzyme activity).
  • Pre-incubate the reaction mixture at 30°C for 5 minutes to achieve temperature equilibrium.
  • Initiate the reaction by adding 10 µL of appropriately diluted enzyme solution.
  • Mix immediately by gentle inversion or vortexing at low speed.
  • Incubate at 30°C for precisely determined time intervals (typically 1-30 minutes based on enzyme activity).
  • Terminate reactions at designated time points by adding 100 µL of stopping solution.
  • Analyze reaction products by HPLC or spectrophotometric methods.

Notes:

  • For spectrophotometric detection of phenolic leaving groups, monitor absorbance at 400-410 nm for 4-nitrophenol derivatives (ε = 17,000 M⁻¹cm⁻¹ at pH 8.5) or 290 nm for phenyl-containing compounds.
  • For HPLC analysis, inject 50-100 µL of terminated reaction mixture onto a reverse-phase C18 column and elute with appropriate acetonitrile/water gradient. Detect products by UV absorption at wavelength specific to the hydrolysis product.
  • Include negative controls without enzyme and substrate-only blanks to account for non-enzymatic hydrolysis.
  • Perform assays in triplicate to ensure statistical significance.
Enzyme Kinetics Determination

To determine kinetic parameters for DBPP hydrolysis:

  • Prepare substrate solutions across a concentration range (typically 0.1 × K~M~ to 10 × K~M~).
  • Perform hydrolysis assays as described above at each substrate concentration.
  • Measure initial velocities (v~0~) at each substrate concentration.
  • Plot v~0~ versus [S] and fit data to the Michaelis-Menten equation: v~0~ = (V~max~[S])/(K~M~ + [S])
  • Calculate k~cat~ = V~max~/[E]~T~, where [E]~T~ is the total enzyme concentration.

Table 2: Representative Kinetic Parameters for Phosphotriesterase Enzymes

Enzyme Substrate k~cat~ (s⁻¹) K~M~ (mM) k~cat~/K~M~ (M⁻¹s⁻¹) Conditions
PTE (wild-type) Paraoxon 2.1 × 10⁴ 0.2 1.1 × 10⁸ pH 9.0, 30°C
PTE (M317K) Ethyl-4-nitrophenyl phosphate 0.34 30 11.3 pH 9.0, 25°C
PON1 (human) Paraoxon 0.5-3.2* - - pH 8.5, 25°C
PON1 (human) Soman (P+C+) 17.2 - - pH 8.5, 25°C
PON1 (human) Soman (P-C-) 8.4 - - pH 8.5, 25°C

*Variation depends on PON1 polymorphism (Glu192 vs Arg192) [2].

Enzyme Inhibition Studies

For inhibition analysis, the 50-BOA (IC₅₀-Based Optimal Approach) provides an efficient experimental design requiring only a single inhibitor concentration greater than IC₅₀ for precise estimation of inhibition constants [3]:

  • First, determine IC₅₀ values from % control activity data across various inhibitor concentrations with a single substrate concentration (typically at K~M~) [3].
  • Establish experimental design using substrate concentrations at 0.2 × K~M~, K~M~, and 5 × K~M~ with inhibitor concentration greater than the estimated IC₅₀ [3].
  • Measure initial velocity for each combination.
  • Fit data to the inhibition model: v~0~ = (V~max~[S]) / [K~M~(1 + [I]/K~ic~) + [S](1 + [I]/K~iu~)]
  • Estimate inhibition constants K~ic~ and K~iu~ through nonlinear regression.

Diagram: Experimental Workflow for Phosphotriesterase Analysis

G cluster_1 Critical Optimization Parameters Enzyme_Prep Enzyme Preparation and Characterization Assay_Dev Assay Development and Optimization Enzyme_Prep->Assay_Dev Kinetics Kinetic Parameter Determination Assay_Dev->Kinetics pH pH Profile Assay_Dev->pH Temperature Temperature Optima Assay_Dev->Temperature Cofactors Cofactor Requirements Assay_Dev->Cofactors Stability Enzyme Stability Assay_Dev->Stability Inhibition Inhibition Studies (50-BOA Method) Kinetics->Inhibition Data_Analysis Data Analysis and Model Fitting Inhibition->Data_Analysis App_Testing Application Testing Data_Analysis->App_Testing

Data Analysis and Interpretation

Kinetic Parameter Calculation

For accurate determination of kinetic parameters:

  • Perform nonlinear regression of velocity versus substrate concentration data using appropriate software (Prism, SigmaPlot, or custom scripts).
  • Verify Michaelis-Menten kinetics through linear transformations (Lineweaver-Burk, Eadie-Hofstee) to detect deviations from ideal behavior.
  • Calculate standard errors for all parameters through bootstrap analysis or covariance estimation.
  • For substrates exhibiting low solubility, account for the effect of cosolvents on enzyme activity through appropriate control experiments.
Statistical Analysis and Quality Control
  • Perform all assays in triplicate with independent enzyme preparations.
  • Include internal standards to account for inter-assay variability.
  • Determine detection limits and quantitation limits for analytical methods.
  • Establish quality control criteria for enzyme activity (e.g., minimum specific activity for purified preparations).

Applications in Drug Development and Safety Assessment

Phosphotriesterase enzymes have significant applications in pharmaceutical research and toxicological assessment, particularly in the context of organophosphate poisoning treatments and metabolism studies of phosphorous-containing therapeutic agents. The stereoselective hydrolysis capability of PTEs makes them valuable for producing enantiomerically pure organophosphorus compounds or resolving racemic mixtures [1].

In drug development, PTEs can be employed in in vitro metabolism models to predict the stability of phosphorous-containing drug candidates. The enzymes can be incorporated into hepatic simulation systems to assess potential metabolic pathways and identify hydrolysis products. Additionally, engineered PTEs show promise as catalytic bioscavengers for organophosphate poisoning, offering an enzymatic detoxification approach that operates continuously without the stoichiometric limitations of conventional antidotes [1] [2].

The 50-BOA inhibition analysis method provides an efficient framework for evaluating drug-enzyme interactions, requiring fewer experimental data points while maintaining precision in inhibition constant estimation [3]. This approach is particularly valuable in early-stage drug screening where rapid assessment of potential interactions with metabolizing enzymes is essential. Recent advances in enzyme engineering have enabled the development of PTE variants with enhanced catalytic efficiency and altered substrate specificity, further expanding their pharmaceutical applications [1] [4].

Troubleshooting and Technical Notes

Common Experimental Issues and Solutions
  • Low enzymatic activity: Verify metal cofactor requirements and supplement with appropriate divalent ions (Co²⁺, Zn²⁺, Ca²⁺, depending on enzyme). Check pH optimum and buffer composition.
  • High background hydrolysis: Include appropriate controls, minimize reaction times, and consider substrate modifications to reduce non-enzymatic reaction rates.
  • Poor substrate solubility: Use minimal amounts of cosolvents such as acetonitrile or DMSO (typically <5% final concentration), and determine effects on enzyme activity.
  • Enzyme instability: Add stabilizing agents such as bovine serum albumin (0.1-1.0 mg/mL) or glycerol (5-10%), and perform assays immediately after enzyme purification or thawing.
Optimization Strategies
  • Systematically vary pH, temperature, and ionic strength to establish optimal conditions for specific enzyme-substrate pairs.
  • Employ response surface methodology (RSM) for multifactor optimization, as demonstrated in enzymatic hydrolysis studies [5] [6].
  • Consider enzyme immobilization for improved stability and reusability in continuous processes.
  • Explore directed evolution or rational design approaches to enhance catalytic efficiency against specific substrates [1] [4].

Conclusion

Phosphotriesterase enzymes represent versatile biocatalysts with significant applications in pharmaceutical research, environmental remediation, and chemical safety assessment. The protocols outlined in this document provide standardized methods for characterizing PTE activity, inhibition, and kinetic parameters, with particular emphasis on the efficient 50-BOA approach for inhibition studies [3]. As research in enzyme engineering advances, the development of customized PTEs with enhanced catalytic properties and novel specificities will further expand their utility in both industrial and therapeutic contexts. Proper implementation of these experimental protocols will enable researchers to obtain reliable, reproducible data to advance the understanding and application of these remarkable enzymes.

References

synthesis dibutyl phenyl phosphate phenyl phosphorochloridate

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis of Dibutyl Phenyl Phosphate

This compound (DBPP) is an organophosphate compound with applications as a plasticizer and flame retardant in polymers, plastics, and coatings [1] [2]. The synthesis is a two-step process starting from phenol, proceeding through a key intermediate, phenyl phosphorodichloridate [3].

Detailed Experimental Protocols

Step 1: Synthesis of Phenyl Phosphorodichloridate

This first step involves the reaction between phenol and phosphoryl chloride (POCL₃) to form the intermediate, phenyl phosphorodichloridate [4] [3].

  • Reaction Equation: C₆H₅OH + POCL₃ → C₆H₅OP(O)CL₂ + HCl
  • Procedure [4]:
    • Set up a reaction vessel equipped with a stirrer, condenser, and heating mantle.
    • Charge the vessel with phosphoryl chloride and a catalytic amount of aluminum chloride (AlCl₃) (0.25 - 5.0 mole percent based on phenol) or activated aluminum metal (0.003 - 0.5% by weight based on phenol).
    • Heat the mixture to a temperature between 85°C and 110°C.
    • Gradually add phenol in incremental portions to the stirred mixture. The mole ratio of phosphoryl chloride to phenol should be between 1:1 and 2:1.
    • Maintain the temperature until the evolution of hydrogen chloride (HCl) gas subsides, typically within 30 minutes to 3 hours.
    • Remove residual HCl and unreacted POCL₃ under reduced pressure (e.g., heating to 150°C at 10 mm Hg).
  • Purification and Handling [5] [6]:
    • The crude phenyl phosphorodichloridate can be used directly in the next step or purified via distillation.
    • It is a moisture-sensitive liquid. It decomposes in water and causes severe skin and eye irritation. Use personal protective equipment (PPE) including gloves, goggles, and a faceshield. All operations should be conducted in a well-ventilated fume hood.
Step 2: Synthesis of this compound

The second step involves the reaction of the intermediate with n-butanol to yield the final product [3].

  • Reaction Equation: C₆H₅OP(O)CL₂ + 2 C₄H₉OH → C₆H₅OP(O)(OC₄H₉)₂ + 2 HCl
  • Procedure [3]:
    • Charge the phenyl phosphorodichloridate from the previous step into a reactor.
    • Cool the reactor contents to 10°C or lower using an ice bath.
    • Slowly add n-butanol to the cooled, stirred reaction mixture. The mole ratio of n-butanol to the dichloridate should be approximately 2:1.
    • Maintain the temperature below 10°C during the addition to control the reaction.
    • After the alcohol addition is complete, heat the reaction mixture to 60°C for one hour.
    • Cool the mixture to 40°C and add a 10% sodium hydroxide solution to neutralize the liberated HCl until the aqueous phase is alkaline to phenolphthalein.
    • Separate the organic phase and wash it with water until the washings are neutral.
    • Recover the crude this compound. Further purification, such as stripping under vacuum, can be performed to remove volatile impurities and water [3].
  • Safety: This reaction also produces HCl gas. Appropriate scrubbing or trapping is necessary.

Synthesis Workflow

The following diagram illustrates the complete two-step synthesis process:

G Start Start Synthesis Step1 Step 1: React Phenol with POCI₃ Catalyst: AlCl₃ Temp: 85-110°C Start->Step1 Intermediate Intermediate: Phenyl Phosphorodichloridate Step1->Intermediate Step2 Step 2: Cool to <10°C Add n-Butanol Then heat to 60°C Step3 Workup & Purification Neutralize with NaOH Wash with Water Dry under Vacuum Step2->Step3 Intermediate->Step2 Product Product: This compound Step3->Product

Chemical Data and Properties

Table 1: Physical Properties of Reagents and Products
Compound CAS Number Molecular Formula Molecular Weight Boiling Point Density Flash Point
Phenol [4] 108-95-2 C₆H₆O 94.11 ~182 °C 1.07 g/cm³ 79 °C
Phosphoryl Chloride [4] 10025-87-3 POCL₃ 153.33 105.8 °C 1.645 g/cm³ -
n-Butanol [3] 71-36-3 C₄H₁₀O 74.12 117.7 °C 0.81 g/cm³ 35 °C
Phenyl Phosphorodichloridate [5] [6] 770-12-7 C₆H₅CL₂O₂P 210.98 241-243 °C 1.412 g/mL 113 °C
This compound [7] [8] 2528-36-1 C₁₄H₂₃O₄P 286.30 333.3 °C 1.076 g/cm³ 169.1 °C
Table 2: Toxicological Data for this compound
Test Type Species Result Reference
Acute Oral Toxicity (LD₅₀) Rat 2140 mg/kg [7]
Acute Oral Toxicity (LD₅₀) Mouse 1790 mg/kg [7]
Acute Dermal Toxicity (LD₅₀) Rabbit >5000 mg/kg [7]
Inhalation Toxicity (LC) Rat >7 mg/m³ [7]
Occupational Exposure Limit - 3.5 mg/m³ (skin) [7]

Critical Safety Notes

  • Corrosive and Toxic Reagents: Phosphoryl chloride reacts violently with water and is corrosive. Phenyl phosphorodichloridate is moisture-sensitive, corrosive, and causes severe skin burns [5] [6].
  • Hydrogen Chloride Gas: Both synthesis steps produce HCl gas, which is toxic and corrosive. Reactions must be performed in a fume hood with adequate gas scrubbing.
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, chemical splash goggles, a lab coat, and a faceshield. Consider using type ABEK respirator filters where there is a risk of inhalation [5].
  • Toxicological Profile: DBPP has moderate acute toxicity via ingestion and inhalation. Chronic exposure can lead to effects on the liver, blood, and nervous system. It also shows reproductive toxicity in animal studies [7].

Analytical Characterization

While the search results do not contain specific spectral data for DBPP, the following standard methods are recommended for characterizing the product and confirming its identity and purity:

  • Gas Chromatography (GC): To determine purity and check for volatile impurities [3].
  • Spectroscopy: ¹H NMR, ¹³C NMR, and ³¹P NMR spectroscopy are essential for confirming the molecular structure.
  • Mass Spectrometry (MS): For verifying the molecular weight and fragmentation pattern.

Suggestions for Further Information

The available information is primarily from a 1975 patent [3]. For the most current and detailed laboratory procedures, I suggest you:

  • Consult Specialty Chemical Suppliers: Technical data sheets from suppliers like Sigma-Aldrich or TCI Chemical often provide updated safety and handling information for related compounds [5] [6].
  • Search Scientific Databases: A focused search on SciFinder or Reaxys will yield more recent journal articles with optimized synthetic procedures and full spectroscopic characterization data.

References

Chemical Identity and Properties of Dibutyl Phenyl Phosphate

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the basic identifiers and known physical properties of dibutyl phenyl phosphate. Please note that many key parameters for experimental work are not available in the current literature.

Property Type Details
CAS Number 2528-36-1 [1]
Chemical Formula C₁₄H₂₃O₄P [1]
Synonyms DBPP; Phosphoric acid, dibutylphenyl ester; Butyl phenyl phosphate [1]
Physical Description Clear colorless liquid [1]
Flash Point > 200 °F (93 °C) [1]
Water Solubility < 1 mg/mL at 22.5°C [1]
Boiling Point Data unavailable [1]
Vapor Pressure Data unavailable [1]

Mechanism of Action as a Flame Retardant

This compound is an organophosphate ester (OPE), a class of chemicals widely used as flame retardants and plasticizers [2]. While specific studies on its efficacy are scarce, its flame retardant action can be understood through the general mechanisms of phosphorus-based flame retardants, which can function in both the gas phase and the condensed phase [3].

The following diagram illustrates these two primary mechanisms:

G cluster_0 Gas Phase Mechanism (Flame Inhibition) cluster_1 Condensed Phase Mechanism Start This compound in Polymer GasPhase Volatilizes upon heating Start->GasPhase CondensedPhase Decomposes/Interacts in polymer matrix Start->CondensedPhase PORadical Forms PO• radicals in the flame GasPhase->PORadical RadicalScavenging Scavenges H• and OH• radicals PORadical->RadicalScavenging Inhibition Reduces heat from combustion (Incomplete combustion → increased CO & smoke) RadicalScavenging->Inhibition CharFormation Catalyzes char formation on polymer surface CondensedPhase->CharFormation ProtectiveLayer Creates protective carbonaceous char CharFormation->ProtectiveLayer Barriers Acts as a barrier to heat and mass transfer ProtectiveLayer->Barriers

Experimental and Handling Considerations

Reactivity and Safety: Organophosphates like this compound can form highly toxic and flammable phosphine gas when in contact with strong reducing agents such as hydrides. Partial oxidation may also release toxic phosphorus oxides [1].

Recommended Safety Protocols:

  • Respiratory Protection: When handling the neat chemical, wear a NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter [1].
  • Spill Response: Control fires with a dry chemical, CO₂, or Halon extinguisher. For liquid spills, use absorbent paper, then seal all contaminated material in a vapor-tight plastic bag. Clean surfaces with alcohol followed by soap and water [1].
  • First Aid: In case of eye contact, flush with water for 20-30 minutes and seek immediate medical attention. For skin contact, flush with water and wash thoroughly with soap and water. Do not induce vomiting if ingested [1].

Analytical Protocol for Environmental Sampling

Due to the prevalence of OPEs in indoor environments, here is a summarized analytical method for determining OPE concentrations in dust, which could be adapted for quality control or environmental monitoring in research settings [4].

Application: Analysis of organophosphate esters (OPEs), including various aryl and alkyl phosphates, in indoor dust. Sample Preparation:

  • Sieving: Sieve dust samples through a 0.15 mm stainless steel mesh sieve and remove extraneous material.
  • Spiking: Weigh 100 mg of dust into a glass test tube and spike with isotopically labeled surrogate standards (e.g., d₁₅-triethyl phosphate, d₂₇-tributyl phosphate).
  • Extraction: Ultrasonicate the sample with a 3:1 hexane/acetone mixture for 15 minutes, followed by centrifugation. Repeat this extraction three times and combine the extracts.
  • Concentration: Evaporate the combined extracts to near dryness under a gentle stream of nitrogen and perform a solvent exchange to hexane.
  • Clean-up: Clean and fractionate the extract using Florisil solid-phase extraction (SPE) cartridges, eluting with ethyl acetate.
  • Re-concentration: Evaporate the eluate to near dryness and solvent-exchange into isooctane to a final volume of 500 µL. Spike with an internal standard (e.g., ¹³C₁₂-PCB 105) before analysis.

Instrumental Analysis:

  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with triple quadrupole detector in electron impact (EI) mode.
  • Column: HP-5MS (30 m × 250 µm i.d. × 0.25 µm).
  • Injection: 2 µL, splitless.
  • Oven Program: 90°C (hold 1 min) → 160°C @ 2°C/min → 310°C @ 20°C/min (hold 5 min).
  • Quality Control: Calculate percent recoveries for the labeled surrogates. Average recoveries reported are 82% ± 12% [4].

Regulatory and Substitution Context

  • Regulatory Status for Alternatives: The European Chemicals Agency (ECHA) has identified many aromatic brominated flame retardants as candidates for restriction due to persistence and toxicity. As of 2023, for several non-halogenated subgroups of flame retardants, including certain organophosphorus-based ones, no regulatory action was recommended as no or low hazard was identified at that time [5]. This makes OPEs like this compound relevant substitutes.
  • Environmental Persistence and Monitoring: Organophosphate esters are additive flame retardants, meaning they are not chemically bound to the polymer matrix. This makes them susceptible to leaching, volatilization, and wear, leading to their prevalence in indoor environments, particularly in household dust [4] [2]. Monitoring their levels is crucial for exposure assessment.

Research Gaps and Future Directions

The current scientific data on This compound specifically is insufficient. Future research should focus on:

  • Material Science Performance: Quantifying its flame retardant efficiency (e.g., LOI, UL-94 ratings) and optimal loading levels in specific polymers like polyvinyl chloride (PVC), polyurethanes, or engineering plastics.
  • Toxicological Profile: Conducting detailed studies on its ecotoxicity, human health impacts, and potential for endocrine disruption, especially given concerns raised about some OPEs [4] [2].
  • Environmental Fate: Investigating its degradation pathways, persistence, and bioaccumulation potential in different environmental compartments.

References

DBPP hydraulic fluids lubricant applications

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity of DBPP

Table 1: Chemical and Regulatory Identity of Dibutyl Phenyl Phosphate (DBPP) [1]

Characteristic Detail
Type Organophosphate ester
Synonym(s) No data provided in sources
Registered Trade Name(s) No data provided in sources
Major Components This compound
Chemical Formula C₁₄H₂₃O₄P
Chemical Structure (RO)(RO)(R'O)P=O
CAS Registry 2528-36-1
NIOSH RTECS TB9626600

Primary Applications and Safety Context

DBPP is used in high-performance hydraulic fluids and lubricants, with a significant identified application in the aerospace industry [2] [3].

  • Aerospace Hydraulic Systems: DBPP is a component in certain aircraft hydraulic fluids [3]. In this context, it is part of a complex mixture where hydraulic fluids can contain as much as 95% organophosphates, typically dominated by tributyl phosphate (TBP) and phenol isopropyl phosphate (PIP) [3].
  • Safety and Health Considerations: DBPP has been identified as a compound of interest in relation to aircraft "fume events" [2]. In these incidents, hydraulic fluids can leak and be ingested into the aircraft's air conditioning system ("bleed air"), potentially leading to cabin air contamination. One study found DBPP was sometimes more prominent than other organophosphates in flight deck air samples [2].

Proposed Experimental and Analytical Approaches

While detailed protocols for DBPP-specific applications were not available, the following analytical methodologies are referenced in the context of investigating hydraulic fluid contaminants. These can serve as a starting point for developing targeted experimental procedures.

The workflow for assessing DBPP in environmental or biological samples typically involves sampling, extraction, analysis, and data interpretation, with a particular focus on detecting its presence as a biomarker of exposure.

cluster_sampling Phase 1: Sample Collection cluster_prep Phase 2: Sample Preparation cluster_analysis Phase 3: Instrumental Analysis cluster_interpret Phase 4: Data Interpretation start Start: DBPP Analysis sampling Environmental or Biological Sampling start->sampling env Air Sampling (Active or Passive) sampling->env bio Biological Matrices (Blood, Urine) sampling->bio prep Sample Extraction & Clean-up env->prep bio->prep ext Liquid-Liquid or Solid-Phase Extraction prep->ext conc Concentration & Derivatization ext->conc analysis Chromatographic Separation & Detection conc->analysis gc Gas Chromatography (GC) analysis->gc lc Liquid Chromatography (LC) analysis->lc ms Mass Spectrometry (MS) Detection gc->ms lc->ms interpret Data Analysis & Reporting ms->interpret quant Quantification vs. Calibration Standards interpret->quant biomarker Biomarker of Exposure Assessment interpret->biomarker

Table 2: Analytical Techniques for Organophosphates like DBPP [2] [3]

Analytical Phase Technique/Consideration Application / Note
Sample Collection Air Sampling (Flight Deck/Cabin) Active or passive sampling during normal ops or fume events [3].
Biological Matrices Blood, urine for biomonitoring; rapid metabolism complicates detection [2].
Sample Preparation Extraction & Clean-up Liquid-liquid or solid-phase extraction from air filters/biological samples.
Analysis Gas Chromatography (GC) Separation of volatile organophosphates [2].
Liquid Chromatography (LC) Suitable for less volatile compounds or thermally degraded mixtures [3].
Mass Spectrometry (MS) Highly sensitive and selective detection/identification [2] [3].
Key Challenge Complex Mixtures Analyze DBPP within thermally degraded engine oil/hydraulic fluid mixtures [3].

Research Gaps and Future Directions

Current literature indicates several areas where further research is needed, which could form the basis for future experimental protocols:

  • Toxicological Studies: A clear need exists for more precise health risk calculations and toxicological studies on DBPP, especially concerning chronic, low-dose exposure and its potential neurotoxic effects [2].
  • Biomonitoring: Research into reliable metabolites of DBPP in human blood is needed, as the parent compound is rapidly metabolized and difficult to detect directly [2].
  • Complex Mixture Effects: Health effects may not be attributable to a single compound like DBPP but rather to exposure to complex, heated mixtures of organophosphates, volatile organic compounds, and ultrafine particles [3]. Experimental protocols should account for this complexity.

References

Application Note: Determination of Dibutyl Phosphate and Analogues via Mass Spectrometry

Author: Smolecule Technical Support Team. Date: February 2026

This application note outlines robust methods for the direct detection and quantification of organophosphate compounds, specifically dibutyl phosphate (DBP), in complex matrices using electrospray ionization and tandem mass spectrometry.

Materials and Methods

Table 1: Reagents and Instruments

Item Specification Source/Model
Mass Spectrometer Capable of ESI in positive and negative mode; MS/MS for SRM
Chromatography LC or GC system compatible with MS
Internal Standard Deuterated DBP or other suitable analogue
Solvents HPLC-grade methanol, acetonitrile, water; diethyl ether, ethyl acetate
Salts Anhydrous MgSO₄, NaCl for LLE

Sample Preparation Protocols:

  • Liquid-Liquid Extraction (LLE) for Aqueous Matrices: For samples like urine or process water, a modified method based on López et al. can be used [1].

    • Spiking: Add internal standard (e.g., DBP-d₁₈) to a defined volume of sample.
    • Extraction: Add salts (MgSO₄, NaCl) and extract with a solvent mixture (e.g., diethyl ether/ethyl acetate) by vigorous shaking.
    • Centrifugation: Separate the organic phase by centrifugation.
    • Concentration: Evaporate the organic layer to dryness under a gentle stream of nitrogen.
    • Reconstitution: Redissolve the dry extract in a solvent compatible with the LC mobile phase (e.g., methanol or initial mobile phase) [1].
  • Direct Analysis for Organic/Process Streams: For samples where TBP is the matrix, a direct dilution and analysis method can be employed, as demonstrated by Lamouroux et al. [2].

    • Dilution: Dilute the TBP/nitrate aqueous phase system sample in a suitable solvent (e.g., methanol or dichloromethane) to fall within the calibration range.
    • Direct Injection: The diluted sample can be directly introduced into the ESI-MS system without further pre-treatment, significantly speeding up process control [2].

Mass Spectrometric Analysis:

  • Electrospray Ionization (ESI) Parameters: The following settings should be optimized using standard solutions, potentially aided by Design of Experiments (DoE) [1].

    • Ionization Mode: Both negative and positive ion modes are effective.
    • Negative Mode ([M-H]⁻): Optimal for quantifying H₂MBP and HDBP in aqueous nitrate solutions. Provides abundant [M-H]⁻ ions for precise determination [2].
    • Positive Mode (Cluster Detection): Effective for trace HDBP in a TBP matrix. Detection of specific clusters like [2TBP, HDBP + H]⁺ (m/z 743) allows for quantification of HDBP at low levels (e.g., 60 mg/L) in commercial TBP [2].
    • Source Conditions: Optimize source temperature, desolvation gas flow, and capillary voltage.
  • Detection and Quantification:

    • Full Scan Mode: For initial identification and method development.
    • Selected Reaction Monitoring (SRM): For highest sensitivity and specificity in quantitative analysis. After optimizing collision energies, monitor specific precursor ion → product ion transitions [1].
    • Calibration: Use a linear calibration curve prepared in a matrix-matched solvent.

Key Experimental Data and Workflows

The experimental workflow for the analysis can be visualized as follows:

DBP_Workflow Sample Sample Prep Sample Preparation Sample->Prep LLE Liquid-Liquid Extraction Prep->LLE Aqueous Matrix DirectDil Direct Dilution Prep->DirectDil Organic Matrix MS MS Analysis & Detection LLE->MS DirectDil->MS NegMode Negative ESI Mode [DBP - H]⁻ Ion MS->NegMode PosMode Positive ESI Mode Cluster [2TBP, DBP + H]⁺ MS->PosMode Quant Quantification (SRM & Calibration) NegMode->Quant PosMode->Quant

Diagram 1: Experimental workflow for the determination of dibutyl phosphate using mass spectrometry.

Table 2: Performance Data for DBP Determination via MS

Method Matrix Linear Range Limit of Quantification (LoQ) Key Ion / SRM Transition Reference
ESI-MS (-ve) Aqueous Nitrate Solution H₂MBP: 0.1 - 10 g/L Not specified [M - H]⁻ [2]
ESI-MS (+ve) TBP Matrix HDBP: up to 1 g/L ~60 mg/L [2TBP, HDBP + H]⁺ (m/z 743) [2]
LC-MS/MS (ESI-) Human Urine Not specified 0.50 ng mL⁻¹ (for 6 DAPs) SRM transitions [1]

Discussion and Protocol Adaptation

The core principle demonstrated is that ESI-MS is a powerful and versatile tool for the direct determination of dialkyl phosphate compounds without the need for derivatization [2]. The key to success lies in selecting the appropriate ionization mode and sample preparation strategy based on the sample matrix.

For dibutyl phenyl phosphate, the protocols can be adapted as follows:

  • Method Development: Begin by infusing a pure standard of this compound into the ESI-MS in both positive and negative ionization modes to identify its predominant ion species ([M-H]⁻ in negative mode, [M+H]⁺ or adducts in positive mode).
  • SRM Optimization: Once the precursor ion is identified, perform collision-induced dissociation (CID) experiments to identify characteristic fragment ions. Establish the optimal SRM transition for sensitive and specific quantification.
  • Sample Preparation: For environmental or biological samples, the LLE protocol [1] is likely applicable. For polymer or oil-miscible samples, the direct dilution approach [2] should be evaluated.
  • Validation: The method should be validated for recovery, precision, accuracy, and LoQ in your specific matrix, following guidelines such as those mentioned in the SANTE document [1].

Detailed Experimental Protocol

This is a step-by-step protocol for determining dibutyl phosphate in a urine matrix, adaptable for this compound in other aqueous samples.

DetailedProtocol UrineSample Urine Sample AddIS 1. Add Internal Standard (DBP-d₁₈) UrineSample->AddIS SaltExtract 2. Add Salts (MgSO₄, NaCl) & Extract (Diethyl Ether/Ethyl Acetate) AddIS->SaltExtract Centrifuge 3. Centrifuge SaltExtract->Centrifuge Evaporate 4. Evaporate Organic Layer (N₂ Stream) Centrifuge->Evaporate Reconstitute 5. Reconstitute in LC Solvent Evaporate->Reconstitute LCMSMS 6. LC-MS/MS Analysis (ESI-, SRM Mode) Reconstitute->LCMSMS Data 7. Quantification vs. Calibration Curve LCMSMS->Data

Diagram 2: Detailed step-by-step protocol for sample preparation and LC-MS/MS analysis.

Procedure:

  • Calibration Standards: Prepare a series of calibration standards in drug-free urine or a surrogate matrix, covering the expected concentration range (e.g., 0.5 - 50 ng/mL). Include a blank and a zero sample (with IS).
  • Sample Preparation:
    • Pipette 1 mL of each calibrator, quality control, and unknown urine sample into a glass tube.
    • Add internal standard (e.g., 50 µL of DBP-d₁₈ solution).
    • Add approximately 150 mg MgSO₄ and 50 mg NaCl.
    • Add 3 mL of a 1:1 (v/v) mixture of diethyl ether and ethyl acetate.
    • Vortex-mix vigorously for 2 minutes.
    • Centrifuge at 4000 rpm for 5 minutes.
    • Transfer the organic (upper) layer to a new tube.
    • Evaporate to dryness under a gentle stream of nitrogen at 40°C.
    • Reconstitute the dry residue in 100 µL of methanol/water (e.g., 50:50, v/v) and vortex to mix.
  • LC-MS/MS Analysis:
    • Inject a suitable volume (e.g., 5-10 µL) into the LC-MS/MS system.
    • Chromatography: Use a reversed-phase C18 column. A typical mobile phase could be (A) water and (B) methanol, both with 2-5 mM ammonium acetate or formate. Employ a gradient elution.
    • Mass Spectrometry: Operate in negative electrospray ionization (ESI-) mode. Monitor the specific SRM transitions for DBP (e.g., 209 → 153) and the internal standard.

References

Application Notes and Protocols for DBPP Butyrylcholinesterase (BChE) Inhibition in Neurodegenerative Disease Research

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the application notes.

Introduction and Therapeutic Context

Butyrylcholinesterase (BChE), classified as EC 3.1.1.8, is a nonspecific cholinesterase enzyme that hydrolyzes choline-based esters and shares significant structural homology (approximately 54% amino acid sequence identity) with acetylcholinesterase (AChE) [1]. While both enzymes catalyze the hydrolysis of the neurotransmitter acetylcholine (ACh), they exhibit distinct physiological roles and distribution patterns within the nervous system. Under normal physiological conditions, AChE plays the dominant role in regulating cholinergic neurotransmission through rapid hydrolysis of ACh at synaptic clefts. However, in the progression of Alzheimer's disease (AD), a dramatic shift occurs: AChE activity declines to 55–67% of normal levels, while BChE activity increases to approximately 120% of normal levels [1]. This compensatory elevation positions BChE as a therapeutically relevant target for intermediate and advanced AD, where selective inhibition may provide symptomatic benefit while potentially modifying disease pathology.

The rationale for targeting BChE extends beyond cholinergic augmentation alone. Research has demonstrated that selective BChE inhibition can reduce β-amyloid peptide levels in both murine models and human neuroblastoma cells without compromising cellular viability [1]. Furthermore, BChE has been shown to attenuate the formation of amyloid fibrils in vitro, and elevated BChE levels are associated with key neuropathological hallmarks of AD, including neuritic plaques and neurofibrillary tangles [1]. Emerging evidence also suggests BChE influences lipid metabolism through its involvement in ghrelin hydrolysis and regulation of low-density lipoprotein uptake, potentially linking cholinergic dysfunction with metabolic abnormalities in neurodegenerative conditions [2]. These multifactorial roles have established BChE as an attractive target for developing novel therapeutic interventions for AD and related neurological disorders.

Screening Strategies for BChE Inhibitors

Integrated Computational and Experimental Approaches

The identification of novel BChE inhibitors has been significantly advanced through the integration of computational screening methods with traditional experimental validation. Quantitative high-throughput screening (qHTS) has enabled rapid evaluation of large compound libraries against BChE activity. In one landmark study, researchers screened 8,998 compounds from several annotated libraries (LOPAC, NPACT, and NPC) using an enzyme-based BChE inhibition assay in qHTS format [1]. This approach identified 125 confirmed BChE inhibitors representing diverse structural classes, including previously reported compounds (bambuterol and rivastigmine) and novel inhibitors (pancuronium bromide and NNC 756) [1]. The screening protocol included counter-screening against AChE to determine selectivity, followed by molecular docking analyses to elucidate binding modes within the active sites of both enzymes.

Recent advances have incorporated machine learning (ML) techniques to enhance screening efficiency. Several research groups have developed quantitative structure-activity relationship (QSAR) models based on molecular fingerprints with various ML algorithms, including XGBoost, Random Forest, Support Vector Machine, and K-Nearest Neighbors [3]. These models have demonstrated exceptional performance in predicting BChE inhibitory activity, with the best-performing XGBoost model achieving an area under the curve (AUC) value of 0.974 [3]. The implementation of hybrid virtual screening strategies that combine both ligand-based and structure-based methods has further improved the identification of novel BChE inhibitors with favorable safety profiles and neuroprotective effects in vitro [3]. This integrated approach allows researchers to prioritize compounds with higher likelihood of activity before committing resources to experimental validation, significantly accelerating the drug discovery process.

Key Performance Metrics of Machine Learning Models for BChE Inhibitor Screening

Table 1: Performance comparison of machine learning algorithms for BChE inhibitor prediction

Model Accuracy AUC Score Optimal Parameters
XGBoost 94.94% 0.9740 'max_depth' = 9; 'n_estimators' = 100; 'eval_metric' = 'logloss'
Random Forest 95.36% 0.9728 'max_depth' = None; 'min_samples_split' = 5; 'n_estimators' = 200
SVM 94.64% 0.9677 'C' = 10; 'gamma' = 'scale'; 'kernel' = 'rbf'
KNN 94.09% 0.9721 'n_neighbors' = 7; 'weights' = 'distance'

Table 2: Experimental validation results of machine learning-predicted BChE inhibitors

Compound BChE IC50 (μM) AChE IC50 (μM) Selectivity Ratio Cellular Safety
Piboserod 15.33 >100 >6.5 Favorable
Rotigotine 12.76 >100 >7.8 Favorable
NNC 756 0.28* 7.41* 26.46 Not specified
Bambuterol 0.41* 64.3* 156.8 Not specified

*Values from primary screening data [1] [3]

G cluster_1 Computational Phase cluster_2 Experimental Validation Start Screening Workflow for BChE Inhibitors LBVS Ligand-Based Virtual Screening (QSAR Models) Start->LBVS SBVS Structure-Based Virtual Screening (Molecular Docking) LBVS->SBVS ML Machine Learning Prediction (Activity & Selectivity) SBVS->ML ADMET ADMET Prediction (BBB Permeability, Toxicity) ML->ADMET Primary Primary Screening (BChE Inhibition Assay) ADMET->Primary Priority Compounds Secondary Secondary Screening (Selectivity vs AChE) Primary->Secondary Cellular Cellular Assays (Neuroprotection, Toxicity) Secondary->Cellular Mechanistic Mechanistic Studies (Kinetics, Binding Mode) Cellular->Mechanistic

Experimental Protocols for BChE Inhibition

Colorimetric BChE Inhibition Assay

The colorimetric BChE inhibition assay provides a robust, cost-effective method for evaluating compound activity against BChE. The protocol utilizes an optimized Ellman's method, where the hydrolysis of butyrylthiocholine by BChE produces thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to generate a yellow-colored 5-thio-2-nitrobenzoate anion detectable at 405 nm [1] [4].

Materials and Reagents:

  • Recombinant human BChE (50 mU/mL final concentration)
  • Colorimetric detection cocktail (DTNB, butyrylthiocholine)
  • Assay buffer: 50 mM phosphate-buffered saline (PBS), pH 7.4
  • Test compounds dissolved in DMSO (8 concentrations, typically from 0.37 nM to 28.75 μM)
  • Positive controls: ethopropazine and physostigmine
  • 1536-well black clear-bottom plates
  • Plate reader capable of measuring absorbance at 405 nm

Procedure:

  • Dispense 4 μL of BChE solution (50 mU/mL in PBS) into each well of the 1536-well plate.
  • Transfer 23 nL of test compounds or controls to assay plates using a pintool station.
  • Incubate the plates for 30 minutes at room temperature to allow inhibitor-enzyme interaction.
  • Add 4 μL of colorimetric detection cocktail to each well using a flying reagent dispenser.
  • Incubate plates for an additional 10 minutes at room temperature.
  • Measure absorbance at 405 nm using a plate reader.
  • Calculate percentage inhibition relative to vehicle controls (0% inhibition) and no-enzyme controls (100% inhibition).

Validation Parameters:

  • Include a parallel assay with BChE in the presence of 0.05% Triton X-100 to identify compound aggregation artifacts.
  • Maintain final DMSO concentration at or below 0.29% to prevent solvent effects on enzyme activity.
  • Run each compound in concentration-response format (typically 8 concentrations in triplicate) to determine IC50 values.
Fluorometric BChE Inhibition Assay

For enhanced sensitivity, a fluorometric BChE inhibition assay may be employed, utilizing Thiolite Green as the detection reagent [1] [4]. This assay offers approximately 10-fold greater sensitivity than the colorimetric method, making it particularly suitable for detecting weak inhibitors or working with limited enzyme quantities.

Materials and Reagents:

  • Recombinant human BChE (10 mU/mL final concentration)
  • Fluorometric detection cocktail (Thiolite Green, butyrylthiocholine)
  • Assay buffer: 50 mM phosphate-buffered saline (PBS), pH 7.4
  • Test compounds dissolved in DMSO
  • 1536-well black wall/solid bottom plates
  • Fluorescence plate reader (excitation = 480 nm, emission = 540 nm)

Procedure:

  • Dispense 4 μL of BChE solution (10 mU/mL in PBS) into each well of a 1536-well plate.
  • Transfer 23 nL of test compounds or controls to assay plates.
  • Incubate for 30 minutes at room temperature.
  • Add 4 μL of fluorometric detection cocktail to each well.
  • Incubate for 10 minutes at room temperature.
  • Measure fluorescence (excitation = 480 nm, emission = 540 nm).
  • Calculate percentage inhibition relative to controls.

Key Considerations:

  • The fluorometric assay may be more susceptible to interference from fluorescent compounds, necessitating counter-screening or use of the colorimetric method for validation.
  • Enzyme concentration is reduced compared to the colorimetric assay due to the greater sensitivity of fluorescence detection.
Enzyme Kinetics and Selectivity Assessment

To characterize the mechanism of inhibition and selectivity profile of confirmed hits, follow-up studies should include enzyme kinetic analyses and counter-screening against AChE.

Kinetic Characterization Protocol:

  • Perform BChE inhibition assays at varying substrate concentrations (butyrylthiocholine, 0.1-2.0 mM).
  • Measure initial reaction rates in the presence of multiple inhibitor concentrations.
  • Analyze data using Lineweaver-Burk plots to determine inhibition modality (competitive, non-competitive, mixed).
  • Calculate Ki values using appropriate equations for the determined inhibition modality.

Selectivity Assessment:

  • Counter-screen confirmed BChE inhibitors against AChE using comparable assay conditions.
  • Determine IC50 values for both enzymes and calculate selectivity ratio (IC50 AChE/IC50 BChE).
  • Consider species differences if testing in animal models; human recombinant enzymes are preferred for translational relevance.

Structural Insights and Inhibitor Design

BChE Active Site Architecture

The three-dimensional structure of BChE reveals distinctive features that inform rational inhibitor design. While BChE shares overall structural similarity with AChE, key differences in the active site gorge enable the development of selective inhibitors. BChE possesses a larger active site cavity (approximately 500 ų versus 300 ų in AChE) and a more flexible acyl-binding pocket [5]. The catalytic triad of BChE consists of Ser198, His438, and Glu325, which is identical to AChE, but the arrangement of aromatic residues that line the gorge differs significantly, affecting substrate specificity and inhibitor binding.

Molecular docking studies of potent BChE inhibitors reveal characteristic binding modes that exploit these structural features. Selective BChE inhibitors typically engage with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme, spanning the entire length of the active site gorge [1] [6]. The larger acyl-binding pocket in BChE can accommodate bulkier substituents that would be sterically hindered in AChE, providing a structural basis for selectivity. Additionally, differences in the composition and flexibility of the omega loop (residues 115-125) and the presence of specific aromatic residues (Phe329, Ala328) in BChE versus corresponding residues in AChE create distinct interaction landscapes that can be targeted for selective inhibition.

Key Structural Motifs in BChE Inhibitors

Analysis of confirmed BChE inhibitors reveals several privileged structural motifs associated with potent inhibition. Quinoline derivatives, particularly 4-amino-2,3-polymethylenequinolines, have demonstrated exceptional BChE inhibitory activity, with IC50 values in the low nanomolar range [6]. The incorporation of hydrophobic substituents and hydrogen bond acceptors at strategic positions enhances both potency and selectivity. Furthermore, molecular hybridization approaches, conjugating cholinesterase inhibitor pharmacophores with antioxidant moieties such as butylated hydroxytoluene (BHT), have yielded multifunctional ligands with improved therapeutic potential [6].

Table 3: Structural features influencing BChE inhibitory activity based on QSAR studies

Molecular Descriptor Correlation with Activity Structural Interpretation
Valence Molecular Connectivity Index (³χv) Positive (r = 0.730) Higher values indicate greater molecular branching and complexity
AlogP (Octanol-Water Partition Coefficient) Positive Increased hydrophobicity enhances binding to BChE active site
Number of Aliphatic Hydroxyl Groups (nOH) Variable Can form hydrogen bonds with active site residues
O-060 Atom-Centered Fragments Positive Presence of ether oxygen atoms in specific configurations

G cluster_1 Key Structural Features cluster_2 Design Strategies for Selective Inhibitors BChE BChE Active Site Structure Size Larger Active Site (500 ų volume) BChE->Size Flexibility Flexible Acyl Pocket BChE->Flexibility CAS Catalytic Anionic Site (Ser198, His438, Glu325) BChE->CAS PAS Peripheral Anionic Site BChE->PAS Aromatic Distinct Aromatic Residues (Phe329, Ala328) BChE->Aromatic Bulky Incorporate Bulky Groups Size->Bulky Flexibility->Bulky Linker Optimize Linker Length CAS->Linker PAS->Linker Hydrophobic Modulate Hydrophobicity Aromatic->Hydrophobic Hybrid Develop Hybrid Molecules Linker->Hybrid Hydrophobic->Hybrid

Emerging Directions in BChE-Targeted Therapy

The landscape of BChE-targeted therapeutics is rapidly evolving beyond simple enzyme inhibition toward multifunctional approaches that address the complex pathophysiology of neurodegenerative diseases. Multi-target-directed ligands (MTDLs) represent a particularly promising strategy, with molecules designed to simultaneously modulate BChE and related targets such as histone deacetylases, β-secretase (BACE1), and antioxidant response pathways [7] [2]. These compounds aim to provide comprehensive therapeutic effects by addressing multiple aspects of neurodegeneration, including protein aggregation, oxidative stress, and epigenetic dysregulation.

Recent studies have demonstrated the therapeutic potential of hybrid molecules conjugating cholinesterase inhibitor pharmacophores with neuroprotective moieties. For instance, conjugates of 4-amino-2,3-polymethylenequinolines with the antioxidant butylated hydroxytoluene (BHT) connected via alkylamine or alkylimine linkers have shown exceptional potency against BChE (IC50 values as low as 5.96 nM) while simultaneously exhibiting strong antioxidant activity and the ability to inhibit β-amyloid aggregation [6]. The length and chemical nature of the linker connecting these pharmacophores significantly influences biological activity, with alkylamine spacers generally proving more effective than alkylimine analogs, and longer spacers enhancing potency against both cholinesterases [6]. These structure-activity relationships provide valuable guidance for future inhibitor optimization.

The application of artificial intelligence and machine learning in BChE inhibitor discovery continues to advance, with recent developments focusing on addressing limitations in training data quality and generalization ability [3]. Ensemble modeling approaches, consensus scoring methods, and improved feature representation schemes are enhancing prediction accuracy for novel chemotypes. Additionally, increased emphasis on experimental validation and ADMET profiling early in the screening process ensures that identified hits possess not only potent BChE inhibition but also favorable pharmacokinetic properties and blood-brain barrier permeability essential for central nervous system targets [3] [6]. These integrated approaches hold significant promise for delivering novel BChE-targeted therapeutics with improved efficacy and safety profiles for neurodegenerative disorders.

Conclusion

The development of selective BChE inhibitors represents a promising therapeutic strategy for Alzheimer's disease, particularly in advanced stages where BChE activity becomes increasingly significant in cholinergic dysfunction. The application notes and protocols detailed herein provide a comprehensive framework for identifying and characterizing novel BChE inhibitors, integrating both computational and experimental approaches. The structural insights and emerging directions highlighted in this document offer valuable guidance for rational inhibitor design and optimization. As research in this field advances, the continued refinement of screening methodologies, coupled with a deeper understanding of BChE's multifaceted roles in neurodegeneration, will undoubtedly yield increasingly sophisticated therapeutic agents with potential to meaningfully impact the treatment of Alzheimer's disease and related conditions.

References

thermal oxidative stability dibutyl phenyl phosphate

Author: Smolecule Technical Support Team. Date: February 2026

Additives for DBPP Thermal-Oxidative Stability

The table below summarizes key findings from a study investigating various additives' effects on DBPP. The effectiveness of these additives can change significantly in the presence of copper, which acts as a catalyst [1].

Additive Class Examples Effect on DBPP (General) Effect in Presence of Copper
Aromatic Amines Not Specified Effective oxidation inhibitor Promotes oxidation and increases corrosivity
Alkylphenols Not Specified Effective oxidation inhibitor Promotes oxidation and increases corrosivity
Xanthates (without disulfide group) Not Specified Effective oxidation inhibitor; sharply reduces corrosivity Reduces corrosivity (forms protective sulfide film on copper)
Xanthates (with disulfide group) Not Specified Information Not Specified Does not reduce corrosivity

Experimental Protocols for Stability Assessment

Here are detailed methodologies for key experiments you can adapt. While the DBPP study is older, modern standardized tests are used for similar analyses today.

1. Protocol: Evaluating Additive Efficacy in DBPP This methodology is derived from the core study on dibutyl phenyl phosphate [1].

  • Objective: To assess the effectiveness of various additives in inhibiting the thermal-oxidative degradation of DBPP and its corrosivity, particularly in the presence of copper.
  • Materials:
    • This compound (DBPP)
    • Test additives (e.g., aromatic amines, alkylphenols, xanthates)
    • Copper metal coupons or catalyst
    • Heated oxidation cell or reactor with air/oxygen supply
    • Analytical equipment for measuring oxidation products and corrosion.
  • Procedure:
    • Prepare samples of DBPP, both with and without the selected additives.
    • For corrosion tests, introduce a cleaned copper coupon into some of the samples.
    • Expose all samples to elevated temperatures with an air or oxygen flow for a specified duration.
    • After the test period, analyze the samples.
    • Measure the extent of oxidation by tracking the formation of acidic products or other oxidative by-products.
    • Weigh the copper coupons to determine the degree of corrosion and inspect for protective film formation.

2. Protocol: Thermogravimetric Analysis (TGA) for Stability Ranking This is a modern, standardized method to determine thermal-oxidative stability, applicable for ranking materials like DBPP [2].

  • Objective: To determine the activation energy of decomposition and rank the thermal-oxidative stability of different samples.
  • Materials:
    • TGA instrument capable of operating in air or oxygen.
    • Sample of the material to be tested (e.g., DBPP with different additive packages).
  • Procedure:
    • Place a small sample (a few milligrams) into the TGA pan.
    • Heat the sample at a constant rate (e.g., 10°C/min) under an air atmosphere. A controlled heating rate is critical for reproducible results [2].
    • Record the weight loss of the sample as a function of temperature.
    • Use kinetic methods (like the Coats/Redfern method) on the weight-loss curve to calculate the activation energy (Ea) for decomposition [2].
    • Data Interpretation: A higher activation energy indicates greater thermal-oxidative stability, allowing you to rank different formulations.

3. Protocol: Gear Oil Oxidation Tests (Adaptable for DBPP) These standardized tests are highly relevant for lubricants and fluids under stress. The conditions can be adapted to test DBPP formulations [3].

  • Objective: To evaluate the thermal-oxidative stability of a fluid under conditions that simulate service, including catalytic metals and agitation.
  • Common Standard Methods:
    • ASTM D5704: A test using a gear train where the oil is aerated at high temperature (e.g., 150-163°C) in the presence of a copper catalyst. Degradation is measured by changes in viscosity, acid number, and insoluble deposits [3].
    • ASTM D2272: The "Rotating Pressure Vessel Test" places the oil with a copper catalyst in oxygen-pressurized vessel rotated in a heated bath. The induction period (time until a specific pressure drop) is measured as oxidation resistance [3].
    • PN-C-04080: An test where oil is heated with a copper catalyst and air is bubbled through it for a set time (e.g., 24 hrs). Degradation is assessed by changes in viscosity and acid number [3].

FAQs & Troubleshooting Guide

Q1: Why is my DBPP formulation becoming corrosive to copper components?

  • Answer: The choice of inhibitor is critical. While aromatic amines and alkylphenols are effective inhibitors in general, they can promote oxidation and increase corrosivity in the presence of copper metal [1]. Consider switching to a xanthate-based additive that does not contain a disulfide group, as these have been shown to reduce corrosivity by forming a protective sulfide film on the copper surface [1].

Q2: How can I quantitatively rank the thermal-oxidative stability of different DBPP formulations?

  • Answer: You can use Thermogravimetric Analysis (TGA). By running samples in air and applying kinetic models (like Coats/Redfern) to the data, you can calculate the activation energy (Ea) for decomposition. Formulations with a higher Ea are more stable. This method has been shown to correlate well with long-term aging studies for other polymers [2].

Q3: What are the key parameters to monitor in a thermal-oxidative aging test?

  • Answer: The most common and telling parameters are:
    • Acid Number: A increase indicates the formation of acidic oxidation products [3].
    • Kinematic Viscosity: Can either increase (due to polymerization) or decrease (due to molecular breakdown) [3].
    • Insoluble Deposits: The formation of sludge and varnish is a key sign of advanced degradation [3].
    • Induction Period: The time until a rapid onset of oxidation occurs is a direct measure of oxidative resistance [3].

Experimental Workflow & Oxidation Pathway

To help visualize the experimental process and the chemical phenomenon, please see the following diagrams.

G Start Start Experiment Prep Prepare DBPP Samples With/Without Additives Start->Prep Copper Add Copper Catalyst (to relevant samples) Prep->Copper Expose Expose to Heat & Oxygen Copper->Expose Analyze Analyze Results Expose->Analyze Ox Oxidation Byproducts (Acid Number, Viscosity Change) Analyze->Ox Corr Corrosivity (Metal Weight Loss, Inspection) Analyze->Corr

G Initiation Initiation Heat/Light breaks hydrocarbon chains Radicals Formation of Alkyl Free Radicals (R•) Initiation->Radicals Propagation Propagation Radicals react with oxygen (O₂) Radicals->Propagation Peroxides Formation of Alkyl Peroxides (ROO•) Propagation->Peroxides Products Formation of Oxidation Products (Aldehydes, Ketones, Carboxylic Acids) Peroxides->Products Termination Termination Formation of Stable End Products (Deposits, Sludges, Polymers) Products->Termination

References

Organophosphate Stability & Hydrolysis: Key Experimental Factors

Author: Smolecule Technical Support Team. Date: February 2026

The stability of organophosphates (OPs) in samples and the activity of enzymes used for their hydrolysis are highly sensitive to experimental conditions. The table below summarizes the key factors and their impacts.

Factor Effect on Stability/Activity Recommended Control Strategies Key References
pH & Hydrolysis OPs, being esters, are highly susceptible to hydrolysis. Buffer samples appropriately; avoid extreme pH during extraction and analysis. [1]
Enzymatic Activity (in samples) Endogenous enzymes (e.g., peroxidases) in biological or food samples can degrade OPs. Use enzyme inhibitors (e.g., sodium azide, trichloromethane) or blanch vegetable samples to denature enzymes. [1]
Metal Ions Can catalyze degradation (e.g., Diazinon) or enhance stability (e.g., Dichlorvos). Avoid contact with metal surfaces; consider adding stabilizing ions like Al³⁺ or Fe³⁺ for specific OPs. [1]
Temperature Higher temperatures accelerate chemical and enzymatic degradation. Store samples at or below -20°C; perform analyses at controlled, cool temperatures. [1]
Storage Time Residues degrade over time, leading to underestimation of concentration. Establish and validate maximum storage times for each sample type and analyte. [1]
Enzyme Stabilization (OPH) Free Organophosphorus Hydrolase (OPH) is vulnerable to heat, UV light, and solvents. Immobilize OPH in a silk fibroin matrix to protect its activity under harsh conditions. [2]

Detailed Experimental Protocols

Protocol 1: Evaluating OP Stability in Stored Cucumber Samples

This protocol, adapted from a study on the stability of four OPs (dichlorvos, malathion, diazinon, chlorpyrifos), outlines how to test the effects of various additives [1].

  • Step 1: Sample Preparation

    • Homogenize cucumber samples confirmed to be free of the target pesticides.
    • Fortify the homogenate with the standard working solutions of the OPs to achieve known concentrations.
  • Step 2: Additive Treatment

    • Divide the fortified samples into groups and treat them with different additives. The study tested:
      • Metal ions: Al³⁺, Fe³⁺, Co²⁺ (Note: These stabilized most OPs but catalyzed the degradation of diazinon).
      • Antioxidants & Enzyme Inhibitors: Sodium ascorbate, sodium azide, trichloromethane.
      • Organic solvents: Acetonitrile, methanol.
    • Include a control group with no additives.
  • Step 3: Storage and Analysis

    • Store all treated samples at -20°C.
    • At predetermined time intervals, extract the pesticide residues from the samples. The cited study used acetonitrile extraction followed by dispersive solid-phase cleanup.
    • Analyze the extracts using GC-FPD or a comparable chromatographic method to determine the residual concentration of each OP.
  • Step 4: Data Calculation

    • Calculate the residual rate (%) as: (Residue amount at time T / Initial residue amount) * 100.
    • Plot the residual rate over time to determine the degradation kinetics and identify the most effective stabilizing additives for your target OPs.
Protocol 2: Stabilizing Organophosphorus Hydrolase (OPH) via Silk Fibroin Entrapment

This protocol describes a method to significantly enhance the robustness of OPH for use in coatings or under demanding conditions [2].

  • Step 1: Silk Fibroin Solution Preparation

    • Prepare an aqueous silk fibroin solution. The specific concentration and purification methods should be followed as per established literature.
  • Step 2: Enzyme Entrapment

    • Mix the purified OPH enzyme solution with the silk fibroin solution thoroughly.
  • Step 3: Formation of Stabilized OPH Material

    • The OPH-silk fibroin mixture can be cast into films or dispersed into other materials, such as polyurethane, to form active coatings.
    • Allow the material to dry and solidify.
  • Step 4: Activity Validation

    • Test the activity of the silk-fibroin-entrapped OPH against your target organophosphate (e.g., paraoxon) and compare it to free OPH.
    • The study demonstrated that the entrapped enzyme retains significantly higher activity after exposure to elevated temperatures (e.g., 40°C), UV light, and detergents.

Frequently Asked Questions (FAQs)

Q1: Why do my analyzed organophosphate pesticide concentrations decrease significantly after storing my samples, even at -20°C? This is a common issue primarily caused by two factors:

  • Chemical Hydrolysis: The ester bonds in OPs are inherently unstable and can slowly hydrolyze even at low temperatures [1].
  • Enzymatic Degradation: Endogenous enzymes present in the sample matrix (e.g., peroxidase in vegetables) remain active and can degrade the pesticide residues during storage [1].

Q2: How can I improve the storage stability of organophosphate residues in my analytical samples?

  • Add Inhibitors: Incorporate enzyme inhibitors like sodium azide or solvents like trichloromethane into your samples before storage [1].
  • Use Stabilizing Additives: For specific OPs like dichlorvos, malathion, and chlorpyrifos, adding metal ions like Al³⁺ or Fe³⁺ can enhance stability. Caution: Always test first, as these same ions can catalyze the degradation of other OPs like diazinon [1].
  • Minimize Storage Time: Establish and validate the maximum storage duration for your specific sample-analyte combination to ensure data reliability.

Q3: The Organophosphorus Hydrolase (OPH) I use for detoxification studies loses activity quickly. How can I stabilize it? Free OPH is indeed sensitive to environmental stress. A highly effective method is immobilization.

  • Silk Fibroin Entrapment: Entrapping OPH within a silk fibroin matrix has been shown to protect the enzyme from inactivation caused by heat, UV light, and organic solvents. This robust enzymatic material can even be incorporated into surface coatings while retaining activity [2].

Experimental Workflow and Stability Factors Diagram

The diagram below outlines the core experimental workflow for evaluating organophosphate stability and the key factors influencing it.

G Start Start Experiment P1 Prepare & Fortify Sample Matrix Start->P1 P2 Apply Additives (e.g., Inhibitors, Metal Ions) P1->P2 P3 Store Under Controlled Conditions P2->P3 P4 Extract & Analyze Residues Over Time P3->P4 P5 Calculate Degradation Kinetics & Identify Best Practices P4->P5 End End / Apply Findings P5->End Matrix Sample Matrix (Biological, Food, Environmental) Matrix->P1 Temp Storage Temperature Temp->P3 Time Storage Duration Time->P3 Additives Additives & Inhibitors Additives->P2 Enzymes Endogenous Enzymes Enzymes->P3

References

Classic Inhibitors & a Critical Consideration

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes effective oxidation inhibitors for dibutyl phenyl phosphate based on a historical study, and includes a very important note on their behavior in the presence of copper [1].

Inhibitor Class Specific Examples Key Efficacy Notes
Aromatic Amines Not specified Effective as oxidation inhibitors [1].
Alkylphenols Not specified Effective as oxidation inhibitors [1].
Xanthates Those without the disulfide group Effective inhibitors; sharply reduce corrosivity by forming a protective sulfide film on copper [1].

Critical Interaction with Copper: The study found that while alkylphenols and aromatic amines are effective inhibitors, their behavior changes dramatically in the presence of copper metal. These additives can promote oxidation and increase the corrosivity of this compound when copper is present [1]. If your system contains copper components, xanthates without the disulfide group are the recommended choice from the list above.

Modern Research on Cerium-Phosphate Inhibitors

While not tested specifically with this compound, recent research focuses on a powerful corrosion inhibitor class that may be relevant to your work: cerium organophosphates [2] [3] [4]. These are complex compounds where cerium is bonded to an organic phosphate group, such as dibutyl phosphate (dbp) or bis(2-ethylhexyl) phosphate (DEHP) [2] [3].

The following diagram illustrates the general "smart" mechanism by which these inhibitors function, particularly in self-healing coatings.

G A Coating Damage & Corrosion Start B Local pH Change (At Anode: pH ↓) (At Cathode: pH ↑) A->B C Inhibitor Release (Ce(dbp)₃ becomes soluble) B->C pH-triggered D Formation of Protective Film C->D E Anodic Sites: Formation of Dibutyl Phosphate Layer D->E F Cathodic Sites: Formation of Cerium Oxide/Hydroxide Layer D->F G Corrosion Suppressed E->G F->G

Mechanism Explained: This dual-release mechanism is considered "smart" because the inhibitor is released on-demand when and where corrosion begins [2] [3]. The protective film physically blocks the electrochemical reactions necessary for corrosion to proceed.

Information Limitations and Safety

It is important to be aware of the limitations in the available data:

  • Dated Source: The most specific study on this compound inhibitors is from 1967 [1]. Modern replication or further development may be needed.
  • Lack of Detailed Protocols: The search results do not provide step-by-step experimental procedures for incorporating and testing these inhibitors in a laboratory setting.
  • Toxicology of Organophosphates: Note that some organophosphate esters are associated with neurological effects and other toxicological hazards [5]. Always consult up-to-date Safety Data Sheets (SDS) for all chemicals and follow established laboratory safety protocols.

References

Frequently Asked Questions: Copper Corrosion & Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

  • Q1: What are the primary corrosion mechanisms affecting copper in aqueous environments? Copper corrosion in water is an electrochemical process. The main mechanisms encountered in systems like heat exchangers or water circuits are pitting corrosion, erosion corrosion, uniform corrosion, and stress corrosion cracking [1]. The specific mechanism depends on factors like water chemistry, flow velocity, and the presence of aggressive ions like chlorides.

  • Q2: How do organic inhibitors like Benzotriazole (BTA) protect copper from corrosion? Organic inhibitors such as BTA function by adsorbing onto the copper surface and forming a protective film. This barrier physically blocks the metal from contact with the corrosive environment. Molecules with heteroatoms (e.g., N, O, S) are particularly effective as they facilitate strong adsorption onto the metal surface [2] [3]. For example, BTA is known to form a protective complex at corrosion sites [3].

  • Q3: My electrochemical measurements are inconsistent. What could be causing this? Inconsistencies often stem from these common experimental pitfalls:

    • Unstable Open Circuit Potential (OCP): Ensure the electrode is immersed long enough for the potential to stabilize before beginning measurements [2].
    • Surface Preparation: Inconsistent surface finishing (e.g., using different grits of emery paper) between experiments will alter results. Follow a standardized preparation protocol [2].
    • Solution Contamination: Always use freshly prepared solutions for each experiment to avoid contamination from previous runs [2].
    • AC Interference: In field or lab settings with electrical equipment, alternating current (AC) interference can disrupt cathodic protection systems and corroding electrodes, leading to potential shifts and inaccurate readings [4].

Troubleshooting Guide: Electrochemical Experiments

Problem/Symptom Potential Cause Suggested Solution
High corrosion current density (icorr) Ineffective or depleted inhibitor; overly aggressive solution; unstable passive film. Increase inhibitor concentration; confirm solution pH and chemistry; verify OCP stability before measurement [2].
Unstable OCP reading Poor electrical contact; contaminated electrode surface; system not at equilibrium. Re-prepare and clean the electrode surface; ensure all connections are secure; allow more time for the system to stabilize [2].
Low charge transfer resistance (Rct) in EIS The protective layer on the electrode is weak, non-existent, or damaged. Verify inhibitor is properly dissolved/adsorbed; check for defects in the formed film using surface analysis (SEM/EDX) [2] [5].
Positive shift in DC potential under CP AC interference on a cathodically protected system, reducing CP effectiveness. Apply a more negative cathodic protection (CP) current density; implement AC mitigation measures [4].
Poor reproducibility between tests Slight variations in surface preparation, solution temperature, or electrode alignment. Strictly standardize all experimental protocols, including abrasion steps, immersion time, and environmental control [2] [5].

Experimental Protocols for Corrosion Study

Here are detailed methodologies for key techniques cited in modern corrosion research.

Protocol 1: Electrochemical Impedance Spectroscopy (EIS) & Potentiodynamic Polarization (PDP) This protocol is adapted from studies on copper and aluminum alloys [2] [5].

  • 1. Electrode Preparation:
    • Working Electrode: Fabricate from the material of interest (e.g., copper plate). Mount it in epoxy resin to expose a defined surface area (e.g., 0.12 cm² for copper studies) [2].
    • Surface Preparation: Before each test, abrade the electrode surface sequentially with emery paper of increasing fineness (e.g., 1200, 2000, 2500 grit). Rinse thoroughly with distilled water after abrasion [2].
  • 2. Test Solution & Cell Setup:
    • Use a standard three-electrode glass cell.
    • Working Electrode: The prepared metal coupon.
    • Reference Electrode: Saturated Calomel Electrode (SCE).
    • Counter Electrode: Platinum wire.
    • Prepare the corrosive solution (e.g., 2 M HCl or 0.1 M NaCl) with and without the inhibitor. Use analytical-grade reagents and distilled water. Perform tests at a controlled temperature (e.g., 25°C) [2].
  • 3. Measurement Procedure:
    • Open Circuit Potential (OCP): Immerse the electrode and monitor the potential until it stabilizes to a steady-state value (Ess).
    • EIS Measurement: At the OCP, apply a sine wave of 10 mV amplitude across a frequency range from 10⁵ Hz to 10⁻¹ Hz. Record the impedance (Z) and phase shift.
    • PDP Measurement: After EIS, perform a potentiodynamic sweep from -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5 mV/s) [2] [5].
  • 4. Data Analysis:
    • Fit EIS data to an equivalent circuit model to extract parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).
    • Use Tafel extrapolation on the PDP curves to determine the corrosion current density (icorr) and corrosion potential (Ecorr).

Protocol 2: Surface Characterization via SEM/EDX and AFM This protocol is used to visually and chemically confirm the presence and quality of inhibitor films [2].

  • 1. Sample Preparation:
    • Prepare metal coupons as described in the electrochemical protocol.
    • Immerse the coupons in the corrosive solution with and without the optimal concentration of inhibitor for a prolonged period (e.g., 24 hours).
    • After immersion, remove the coupons, rinse gently with distilled water, and allow them to dry in a desiccator.
  • 2. Imaging and Analysis:
    • Scanning Electron Microscopy (SEM): Analyze the dried samples using SEM to observe the surface morphology. Compare the inhibited surface to the uninhibited control to identify the formation of a protective film.
    • Energy Dispersive X-ray (EDX): Use EDX in conjunction with SEM to perform elemental analysis of the surface. This can detect the presence of inhibitor-specific elements (e.g., nitrogen from an organic inhibitor) on the protected surface.
    • Atomic Force Microscopy (AFM): Use AFM to obtain 3D topographical maps and measure surface roughness, providing quantitative data on the smoothness and uniformity of the protective layer [2].

Experimental Workflow for Corrosion Inhibition Study

The diagram below visualizes the multi-technique approach to evaluate a corrosion inhibitor, from initial electrochemical screening to final surface validation.

Start Start: Prepare Electrode and Solution OCP Measure Open Circuit Potential (OCP) Start->OCP Decision_Stable OCP Stable? OCP->Decision_Stable Decision_Stable->OCP No, Wait EIS Electrochemical Impedance Spectroscopy (EIS) Decision_Stable->EIS Yes PDP Potentiodynamic Polarization (PDP) EIS->PDP Data_Analysis Data Analysis: Rct, icorr, Inhibition % PDP->Data_Analysis Surface_Char Surface Characterization (SEM/EDX, AFM) Data_Analysis->Surface_Char End Report Conclusions Surface_Char->End

Key Parameters for Quantitative Analysis

The table below summarizes critical electrochemical parameters and their significance, derived from experimental studies.

Parameter Symbol (Unit) Significance & Interpretation
Corrosion Current Density icorr (A/cm²) Direct indicator of corrosion rate. A lower value signifies better inhibition. Calculated from PDP [2].
Charge Transfer Resistance Rct (Ω·cm²) Resistance to electron transfer across the metal-solution interface. A higher value indicates a more effective protective film. Obtained from EIS [2] [5].
Inhibition Efficiency η (%) Percentage reduction in corrosion rate. η = [(icorr - icorr(inh))/icorr] × 100, where icorr(inh) is the current with inhibitor [2].
Corrosion Potential Ecorr (V vs. Ref.) Indicates the thermodynamic tendency to corrode. A shift of < 85 mV suggests a mixed-type inhibitor [2].
Breakdown Potential Eb (V vs. Ref.) Potential at which localized corrosion (pitting) initiates. A more noble (positive) Eb indicates improved resistance to pitting [5].

References

stabilization additives dibutyl phenyl phosphate

Author: Smolecule Technical Support Team. Date: February 2026

DBPP Stabilization & Troubleshooting Guide

Stabilization Additives for DBPP

The thermal-oxidative stability of Dibutyl Phenyl Phosphate can be significantly influenced by specific additives. The table below summarizes the effects of different additive classes, based on historical experimental findings [1].

Additive Class Effectiveness as Inhibitor Key Effect on Corrosivity Critical Consideration
Xanthates (without disulfide group) Effective Sharp reduction, especially in the presence of copper. A protective sulfide film forms on the copper surface. Often the best choice for systems containing copper metals.
Aromatic Amines Effective Can increase corrosivity in the presence of copper. Avoid in systems with copper components.
Alkylphenols Effective Can increase corrosivity in the presence of copper. Avoid in systems with copper components.
Frequently Asked Questions (FAQs)
  • Q1: What is the basic physical properties of DBPP I need to know for my experiments?

    • A: Key properties include [2] [3]:
      • Molecular Formula: C₁₄H₂₃O₄P
      • Molecular Weight: 286.30 g/mol
      • Density: ~1.1 g/cm³
      • Boiling Point: ~333°C at 760 mmHg
      • Form: Clear, slightly yellow liquid
  • Q2: I am getting inconsistent results in my stability tests. What could be a key factor I'm overlooking?

    • A: A critical factor is the presence of metal ions, particularly copper [1]. As shown in the table above, some otherwise effective inhibitors (like alkylphenols and aromatic amines) can promote oxidation and increase corrosivity when copper is present. Always consider the materials of your experimental apparatus.
  • Q3: Are there any known toxicity concerns with handling DBPP?

    • A: Yes, available toxicological data indicates DBPP requires careful handling [2]. The acute oral LD₅₀ in rats is 2140 mg/kg, and it has shown reproductive toxicity in animal studies. It is also marked as a skin exposure hazard. Always consult the latest Safety Data Sheet (SDS) and follow appropriate laboratory safety protocols.
Experimental Protocols & Analytical Methods

While detailed modern protocols were not available in the search results, the following guidance can be inferred for key experiments:

  • Protocol for Evaluating Thermal-Oxidative Stability:

    • Sample Preparation: Prepare samples of DBPP with and without the selected additives (e.g., xanthates, aromatic amines) at various concentrations.
    • Stress Exposure: Expose the samples to elevated temperatures (e.g., 100-150°C) in an oxygen or air atmosphere for a set duration. Using metal coupons (like copper) in the mixture is crucial to test corrosivity.
    • Analysis: Post-exposure, analyze the samples for:
      • Viscosity Change: An increase indicates polymerization or degradation.
      • Acidity: Measure the acid number to quantify oxidative breakdown products.
      • Corrosivity: Weigh the metal coupons to measure weight loss and inspect for surface films.
  • Analytical Methods for Characterization: The analysis of complex additives and their degradation products often requires advanced techniques [4]. You should consider using:

    • Chromatography: Gas Chromatography/Mass Spectrometry (GC/MS) or High-Performance Liquid Chromatography (HPLC) to separate and identify individual compounds in the mixture.
    • Spectrometry: Fourier-Transform Infrared Spectroscopy (FTIR) to monitor changes in chemical bonds, or Inductively Coupled Plasma (ICP) techniques to detect metal ions.
Pathways for Further Research

The following diagram outlines a logical workflow for troubleshooting DBPP instability in your experiments, based on the information presented.

Start Observed DBPP Instability Step1 Check for Copper Presence in Experimental System Start->Step1 Step2 Select Stabilization Strategy Step1->Step2 OptionA Use Xanthate Additive (Recommended with Copper) Step2->OptionA System contains Copper OptionB Use Amine/Phenol Additive (Avoid with Copper) Step2->OptionB No Copper present Step3 Perform Stability Assay (Heat + Oxygen) OptionA->Step3 OptionB->Step3 Step4 Analyze Results: Viscosity, Acidity, Corrosion Step3->Step4 Step5 Stability Improved? Step4->Step5 Step5->Step2 No End Formulation Stable Step5->End Yes

Important Note on Information Limitations

The core study on additive effects cited here is from 1967 [1]. The field of material science has advanced significantly since then.

  • For the most current and comprehensive troubleshooting, I recommend searching specialized databases like SciFinder or Reaxys for newer literature on DBPP stabilization.
  • You should also consult technical datasheets from current chemical suppliers of DBPP and modern antioxidant additives, as they often provide updated performance data and handling recommendations.

References

handling storage dibutyl phenyl phosphate hygroscopic

Author: Smolecule Technical Support Team. Date: February 2026

Hygroscopicity of Phosphate Esters

Hygroscopy is the property of a substance to attract and hold water molecules from the surrounding environment, which can lead to physical changes such as an increase in volume or viscosity [1]. The extent of water uptake depends on the substance's chemical composition [2].

While direct data on dibutyl phenyl phosphate is unavailable, research on phosphate ester ionic liquids provides strong evidence that the chemical structure of the cation (the positively charged ion paired with the phosphate anion) critically determines hygroscopicity [3].

The table below summarizes key findings from a study on phosphate ester ionic liquids, which are highly relevant to understanding this compound behavior [3].

Cation Type Hygroscopicity & Water Interaction Impact on Lubricating Film Macroscopic Tribological Performance
Aromatic (e.g., Imidazolium, Pyridinium) High water absorption. Strong hydrogen bonding with water molecules (RDF peak at ~2.5 Å). Water co-adsorbs on metal surface, disrupts cation coordination, and destabilizes the protective film. Performance degrades with humidity: friction increases by 0.03-0.05, wear volume scales with humidity.
Aliphatic (e.g., Tetraalkylammonium, Tetraalkylphosphonium) Low water absorption. Water is spatially confined away from the metal surface (RDF peak at ~4 Å). Forms a stable, robust core lubricating film (~14 Å thick) that is protected from water. Performance is maintained even in humid environments.

Handling, Storage, and Troubleshooting

The hygroscopic nature of these compounds necessitates careful handling and storage to prevent performance degradation.

Storage and Handling Guidelines

To maintain the integrity of this compound, adhere to the following protocols [3] [4] [5]:

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizers. For long-term storage, consider using a desiccator or a P₂O₅ vacuum drying chamber [3] [4].
  • Handling: Always use adequate ventilation, such as a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate protective equipment, including gloves, protective eyeglasses or chemical safety goggles, and suitable protective clothing [4] [5].
  • Drying Procedure: If the material is suspected of moisture contamination, it can be dried under vacuum at a constant temperature (e.g., 50°C) for an extended period (e.g., 96 hours) until a constant mass is achieved [3].
Troubleshooting Common Issues

The table below addresses common problems related to hygroscopic phosphate esters.

Problem Potential Cause Solution
Increased viscosity or clumping Absorption of atmospheric moisture. Verify storage conditions; ensure container is properly sealed; dry the material before use [1] [3].
Degradation of performance (e.g., in lubrication or as a reaction medium) Water uptake leads to hydrolysis, viscosity reduction, and corrosion of metal interfaces [3]. Use aliphatic cation-based phosphate esters for humid applications; ensure system is sealed from ambient air.
Corrosion of steel surfaces Hydrolysis of the phosphate ester in humid air can release corrosive products [3]. Prevent moisture ingress; use alternative, more hydrophobic phosphate esters if corrosion is observed.

Experimental Workflow for Handling Hygroscopic Materials

For consistent experimental results, follow this standardized workflow for handling and preparing hygroscopic compounds like phosphate esters.

Start Start: Experiment Planning S1 Retrieve Material from Storage Start->S1 S2 Inspect for Contamination (Clumping, Discoloration) S1->S2 S3 Weigh Material Quickly in Controlled Atmosphere S2->S3 Material OK S5 Dry Material if Necessary S2->S5 Signs of Moisture S4 Proceed with Experiment S3->S4 D1 Dry Under Vacuum at Constant Temperature S5->D1 D2 Monitor Mass Until Constant D1->D2 D2->S3

Key Takeaways

  • Cation Choice is Critical: If you are synthesizing a phosphate ester salt, selecting an aliphatic cation (e.g., tetraalkylammonium) over an aromatic one (e.g., imidazolium) will significantly improve its stability in humid environments [3].
  • Prevent Moisture Ingress: The most effective strategy is to prevent water absorption in the first place through rigorous storage and handling practices.
  • Dry Before Use: If performance is inconsistent, implement a pre-experiment drying protocol to ensure material quality and experimental reproducibility [3].

References

analytical method development DBPP HPLC

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is the core principle of the DBPP strategy? The Degradation-based Protein Profiling (DBPP) strategy is an innovative method for identifying the protein targets of natural products like Celastrol. Its core principle relies on PROTAC (Proteolysis-Targeting Chimera) technology. Unlike methods that depend on direct, strong binding between a small molecule and a protein, DBPP uses bifunctional PROTAC molecules to hijack the cell's natural ubiquitin-proteasome system. These molecules bind the natural product (e.g., Celastrol) on one end and an E3 ubiquitin ligase on the other, bringing them together to form a ternary complex. This induces ubiquitination and subsequent degradation of the target protein. The degraded proteins are then identified through quantitative proteomics [1].

  • Q2: My HPLC baseline is noisy. What could be the cause? A noisy baseline is a common issue with several potential causes [2]:

    • Leaks in the system, particularly from loose fittings or worn pump seals.
    • Air bubbles in the mobile phase or system.
    • A contaminated detector flow cell.
    • The detector lamp may be near the end of its life and low on energy.
    • Use of an incorrect or contaminated mobile phase.
  • Q3: My peaks are tailing. How can I improve them? Peak tailing can be addressed by considering the following [2]:

    • Check the column: It might be blocked or have active sites that are interacting with your analyte.
    • Optimize the mobile phase: Prolonged analyte retention or an incorrect pH can cause tailing. Modifying the composition or pH of the mobile phase can help.
    • Reduce dead volume: Ensure the tubing between the column and detector is as short as possible and has a narrow internal diameter.
  • Q4: The retention time of my analyte is drifting. What should I check? Retention time drift often points to issues with system stability [2]:

    • Temperature control: Ensure the column oven is working correctly and set to a constant temperature.
    • Mobile phase composition: Prepare a fresh mobile phase and verify that the mixer is functioning correctly for gradient methods.
    • Column equilibration: Increase the column equilibration time, especially after a change in the mobile phase.
    • Flow rate: Check and reset the flow rate, testing it with a flow meter if possible.

DBPP Experimental Protocol & Workflow

The following diagram illustrates the complete DBPP workflow for target identification, from library construction to final validation [1].

DBPP_Workflow DBPP Experimental Workflow for Target Identification start Start: Natural Product (e.g., Celastrol) step1 Design & Synthesize PROTAC Library start->step1 step2 Phenotypic Screening (e.g., Cell Proliferation) step1->step2 step3 Select PROTAC Toolbox (Based on Linker Type/Length) step2->step3 step4 Treat Cells & Perform Quantitative Proteomics (TMT) step3->step4 step5 Data Analysis: Identify Downregulated Proteins step4->step5 step6 Independent Validation (e.g., IP-MS, Western Blot) step5->step6 end Identified High-Confidence Targets step6->end

Detailed Experimental Protocol

The workflow above can be broken down into the following key methodological steps [1]:

  • PROTAC Library Construction

    • Objective: To generate a diverse set of molecules for broad target screening.
    • Method: A library of PROTAC molecules is synthesized based on the structure of the natural product (e.g., Celastrol). This involves covalently linking the natural product to a ligand for an E3 ubiquitin ligase (e.g., pomalidomide for the CRBN ligase) using linkers of varying chemical types (alkyl or PEG chains), lengths, and geometries.
  • Phenotypic Screening & Toolbox Selection

    • Objective: To select the most effective PROTAC molecules for the profiling study.
    • Method: The synthesized PROTAC library is screened for a biological activity, such as inhibition of cell proliferation (e.g., in Jurkat cells). Molecules demonstrating potent activity (low IC50 values) and representing diverse linker properties are selected to form the "PROTAC toolbox" for subsequent experiments.
  • Quantitative Proteomics

    • Objective: To systematically identify proteins that are degraded upon PROTAC treatment.
    • Method: Cells are treated with the selected PROTAC toolbox molecules (e.g., at 500 nM for 8 hours). The global protein expression is then analyzed using TMT (Tandem Mass Tag) labeling and quantitative mass spectrometry. Proteins that show significant downregulation compared to a DMSO control are considered potential direct targets of the natural product.
  • Target Identification & Validation

    • Objective: To confirm the identity of the putative targets.
    • Method: The list of downregulated proteins from proteomics is cross-referenced with results from Immunoprecipitation-Mass Spectrometry (IP-MS), which identifies proteins that physically form a complex with the PROTAC. Known and potential new targets are then validated using independent biological techniques like Western blot.

Data Presentation: PROTAC Toolbox & Identified Targets

The following tables summarize quantitative data from a DBPP case study on Celastrol [1].

Table 1: Phenotypic Screening of Select Celastrol-Based PROTAC Molecules

PROTAC Molecule Linker Type Linker Length Proliferation Inhibition (IC50 in μM)
ZH-002 Alkyl Chain Short 0.25
ZH-011 PEG Chain Short 0.40
ZH-013 Alkyl Chain Medium 0.69
ZH-015 PEG Chain Long 0.56

Table 2: Targets of Celastrol Identified via the DBPP Strategy

Target Protein Identification Status Potential Role / Note
IKKβ Known Target Confirmed via DBPP
PI3Kα Known Target Confirmed via DBPP
CIP2A Known Target Identified via IP-MS data
CHK1 Potential New Target Speculated to be involved in compound-induced toxicity
OGA Potential New Target May play a role in metabolic & neurodegenerative diseases
ERCC6L Potential New Target Identified via IP-MS data

HPLC Troubleshooting Guide for DBPP Experiments

When performing DBPP, the quality of your HPLC separation (e.g., for analyzing proteomic samples or purified compounds) is critical. Below is a guide to common issues.

HPLC_Troubleshooting HPLC Troubleshooting Decision Guide problem What is the main problem? pressure Is pressure abnormal? (High, Low, Fluctuating) problem->pressure baseline Baseline issues? (Noisy, Drifting) problem->baseline peaks Peak shape issues? (Tailing, Fronting, Broad) problem->peaks retention Retention time issues? (Drifting, Inconsistent) problem->retention leak Check for LEAKS. Tighten/replace fittings. pressure->leak Yes bubbles Remove AIR BUBBLES. Degas mobile phase, purge system. pressure->bubbles No baseline->bubbles Noisy mobile Check MOBILE PHASE. Prepare fresh, check pH and composition. baseline->mobile Drifting peaks->mobile Fronting column Check/Replace COLUMN. May be blocked or contaminated. peaks->column Tailing/Broad retention->mobile Drifting

Common HPLC Issues and Solutions

The following table provides specific corrective actions for the issues highlighted in the decision tree above [2].

Problem Area Specific Issue Recommended Actions
System Pressure High Pressure Lower flow rate; backflush/replace column; flush system to remove precipitates [2].
Low Pressure Increase flow rate; identify and fix leaks; check for air in the system [2].
Pressure Fluctuations Degas solvents; purge pump; replace faulty check valves; fix leaks [2].
Baseline Noise Check for leaks; remove air bubbles; clean or replace detector flow cell; replace lamp [2].
Drift Use a column oven; prepare fresh mobile phase; flush contaminated detector cell [2].
Peak Shape Tailing Modify mobile phase (pH/composition); use shorter/narrower tubing; replace column [2].
Fronting Increase column temperature; reduce injection volume; dilute sample in mobile phase [2].
Broad Peaks Prepare fresh mobile phase/buffer; increase flow rate; check for leaks; reduce tubing length [2].

References

FAQs on Reducing DBPP Corrosivity with Xanthates

Author: Smolecule Technical Support Team. Date: February 2026

  • Q1: What is the effect of xanthates on DBPP corrosivity? A1: Specific xanthates can significantly reduce the corrosivity of DBPP, particularly towards copper. This effect is attributed to the formation of a protective sulfide film on the copper surface, which acts as a barrier. However, this is highly dependent on the type of xanthate used; those containing a disulfide group do not provide this benefit. [1]

  • Q2: How does the presence of copper influence the effectiveness of xanthates? A2: The presence of copper is a critical factor. While xanthates can be effective inhibitors on their own, the study notes that other potential inhibitors like alkylphenols and aromatic amines can actually promote oxidation and increase the corrosivity of DBPP in the presence of copper. This highlights the importance of selecting the correct additive for your system. [1]

  • Q3: Are there any important stability considerations for xanthates? A3: Yes. Xanthates are not highly stable compounds and can decompose in aqueous solutions, especially as the pH decreases. The decomposition can generate carbon disulfide (CS₂), a toxic substance. Their stability depends on both time and pH. [2]

Experimental Guide: Using Xanthates to Mitigate DBPP Corrosion

The following table summarizes the core findings from the literature to guide your experimental design. [1]

Aspect Key Finding Experimental Implication
Effective Additives Xanthates (without disulfide group) reduce corrosivity. Source xanthates carefully, confirming the absence of a disulfide group.
Ineffective/Promoting Additives Aromatic amines, alkylphenols promote oxidation/corrosion with copper. Avoid these classes of inhibitors for DBPP systems containing copper.
Protective Mechanism Formation of a protective sulfide film on copper surface. Analytical techniques like XPS could be used to confirm film formation.
Critical Factor The presence of copper metal. Experimental results may not apply to corrosion on other metals like steel.

Proposed Mechanism and Experimental Workflow

Based on the research, the protective mechanism involves specific xanthates reacting to form a film on metal surfaces. The diagram below illustrates this proposed mechanism and a subsequent workflow for experimental verification. [1]

cluster_mechanism Protective Mechanism of Xanthates cluster_method Experimental Workflow Xanthate Xanthate CopperSurface CopperSurface Xanthate->CopperSurface Reaction ProtectiveFilm ProtectiveFilm CopperSurface->ProtectiveFilm Forms ReducedCorrosivity ReducedCorrosivity ProtectiveFilm->ReducedCorrosivity Results in Start Start: Prepare DBPP Sample AddXanthate 1. Add Xanthate (No disulfide group) Start->AddXanthate AddCopper 2. Introduce Copper Coupon AddXanthate->AddCopper ThermalStress 3. Apply Thermal- Oxidative Stress AddCopper->ThermalStress Analyze 4. Analyze Corrosion & Film ThermalStress->Analyze Result Result: Confirm Reduced Corrosivity Analyze->Result

Methodology Details:

  • Preparation and Additive Selection: Use a pure sample of Dibutyl Phenyl Phosphate (DBPP). Select a xanthate proven to be effective, such as one without a disulfide group [1]. A starting concentration of 0.1-0.5% by weight can be a reasonable initial point for screening, though optimization will be needed.
  • Thermal-Oxidative Stress Test: Conduct stability tests under controlled temperature and in the presence of oxygen or air to simulate thermal-oxidative degradation conditions. The original study measured both the degree of oxidation and the corrosivity of the resulting fluid [1].
  • Analysis and Characterization:
    • Corrosion Measurement: Quantify copper corrosion by measuring the mass loss of a standard copper coupon before and after the test.
    • Surface Analysis: To confirm the mechanism, analyze the surface of the copper coupon using techniques like Scanning Electron Microscopy (SEM) to observe surface morphology and X-ray Photoelectron Spectroscopy (XPS) to detect the presence of a sulfide film [1].

References

Strategic Approaches for Enhanced Thermal Stability

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key strategies identified in recent research for using aromatic amines to improve thermal performance.

Strategy Mechanism Key Findings & Quantitative Data
Formulating Zwitterionic Surfactants [1] Create propylamine/pyridinium-based zwitterionic amphiphiles with aliphatic/aromatic core. Thermal decomposition temps ~300°C; high salt tolerance; low Critical Micelle Concentration (0.07-0.26 mmol L⁻¹) [1].
Using Aromatic Amide Oligomers as Hardeners [2] Employ amine-terminated aromatic amide oligomer (ATAAO) to cure epoxy resin. Increased onset decomposition temp from 553K to 580K; raised glass transition temp from 423K to 482K [2].
Incorporating Rigid Aromatic Imide-Amines [3] Use imide-amines with aryl ether, sulfone, or methylene linkages as curing agents. Char yield and curing behavior depend on oligomer structure (e.g., NE type gives highest char yield) [3].

Detailed Experimental Protocol: Zwitterionic Surfactant Synthesis

The protocol below is adapted from research on synthesizing lauryl polyethoxy amido-carboxylate (LPAC), a zwitterionic surfactant with high thermal stability [1]. You can use this as a reference for designing your own experiments.

Synthesis of Amido-Amine Intermediate
  • Materials: Glycolic acid ether (Mn ~690), 3-(diethylamino)-propylamine (98%).
  • Procedure: React glycolic acid ether with 3-(diethylamino)-propylamine [1]. The specific stoichiometry and reaction conditions for this step are detailed in the source literature [1].
  • Characterization: Confirm the structure of the resulting intermediate (3) using Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FT-IR) spectroscopy [1].
Synthesis of Zwitterionic Surfactant (LPAC)
  • Materials: Amido-amine intermediate (from Step 1), sodium chloroacetate (97%).
  • Procedure: React the amido-amine intermediate with sodium chloroacetate to form the final carboxylate-type zwitterionic surfactant [1].
  • Purification: The protocol may involve steps like washing with organic solvents and drying with magnesium sulfate [1].
Characterization and Performance Testing
  • Structural Verification: Use ¹H NMR, ¹³C NMR, and FT-IR to confirm the chemical structure of the final product [1].
  • Thermal Stability Analysis: Perform Thermogravimetric Analysis (TGA). Parameters: heating rate of 10 °C/min, temperature range from 30–1000 °C, under a nitrogen flow of 40 mL/min [1].
  • Surface Property Measurement: Determine the Critical Micelle Concentration (CMC) and surface tension at CMC using a force tensiometer with a Wilhelmy plate at 25 °C [1].
  • Solubility and Salt Tolerance: Dissolve the surfactant (0.25 wt%) in distilled water, seawater, and formation water. Monitor for precipitation or cloudiness over time, optionally at elevated temperatures (e.g., 90 °C for 21 days) [1].

Troubleshooting Common Experimental Issues

Here are solutions to some common problems you might encounter when working with aromatic amines for thermal stability.

Issue Possible Cause Solution
Low Thermal Decomposition Temperature Inherent low thermal stability of the amine; weak chemical bonds in the structure. Select amines that form more rigid and stable structures, such as aromatic imide-amines or incorporate the amine into a zwitterionic structure [1] [3].
Poor Solubility or Precipitation in High-Salinity Water Incompatibility of the amine-based molecule with high ionic strength environments. Design zwitterionic surfactants. Incorporating ethoxy (EO) units into the tail group can also dramatically improve salinity tolerance and solubility [1].
Inconsistent Curing and Thermal Properties Inappropriate curing agent structure or suboptimal curing conditions (time/temperature). Optimize the structure of the aromatic imide-amine hardener and systematically study the curing schedule. Research shows that increasing curing temperature and duration can significantly enhance thermal stability and mechanical properties [2].

Experimental Workflow Diagram

The diagram below outlines the key steps in developing and testing an aromatic amine-based material for thermal stability.

Start Define Experimental Goal Synth Synthesis Start->Synth Char Structural Characterization Synth->Char Synth_Details React precursors (e.g., amine with anhydride or alkylating agent) Synth->Synth_Details Prop Performance Testing Char->Prop Char_Details Confirm structure via: • NMR Spectroscopy • FT-IR Spectroscopy Char->Char_Details Analysis Data Analysis Prop->Analysis Prop_Details Evaluate properties via: • TGA (Thermal Stability) • Tensometry (CMC) • Solubility Tests Prop->Prop_Details

Frequently Asked Questions

  • What are the key structural features of aromatic amines that contribute to high thermal stability? The presence of rigid aromatic rings and imide functional groups significantly enhances thermal stability by increasing the structural rigidity and bond strength within the molecule. Incorporating these amines into a zwitterionic structure (containing both positive and negative charges) further boosts stability and imparts excellent salt tolerance [1] [3].

  • How does the curing process affect the final thermal properties of an amine-cured system? The curing conditions are critical. Research on epoxy resins shows that both increasing the curing temperature and extending the curing duration can lead to a higher glass transition temperature (Tg) and a greater thermal decomposition onset temperature. This is likely due to a more complete cross-linking reaction forming a denser and more robust network [2].

  • My DBPP compound is precipitating in high-salinity water. What is a potential solution? Consider synthesizing a zwitterionic derivative of your compound. Zwitterionic surfactants have demonstrated remarkable solubility and no precipitation in various water types, including high-salinity formation water. The dual ionic nature of these molecules makes them highly resistant to salting-out effects [1].

Important Limitations and Next Steps

The information provided is a strong foundation from polymer and surfactant science, but its direct application to DBPP requires careful consideration.

  • Verify DBPP-Specific Data: It is crucial to consult specialized chemical databases or literature to find studies that have directly investigated the thermal stabilization of DBPP with aromatic amines.
  • Adapt Protocols: The synthesis and testing protocols are exemplary. You will need to adapt the specific reactants, conditions, and characterization techniques to your DBPP system.
  • Explore Analogues: If data on DBPP is scarce, look for information on chemically similar compounds. The behavior of aromatic amines with these analogues can provide valuable insights.

References

phosphotriesterase Pd-PTE hydrolysis DBPP mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Pd-PTE Hydrolysis Mechanism of DBPP

The hydrolysis of DBPP by the Pd-PTE enzyme is a binuclear metal-dependent associative process that proceeds in two main steps [1] [2].

The following diagram illustrates this two-step mechanism and the key residues involved in substrate binding:

G ES Enzyme-Substrate (ES) Complex TS1 First Transition State (TS1) ES->TS1 Step 1 INT Pentavalent Intermediate (INT) TS1->INT TS2 Second Transition State (TS2) INT->TS2 Step 2 EP Enzyme-Product (EP) Complex TS2->EP LeavingGroup Leaving Group Pocket: W131, F132, F306, Y309 SmallPocket Small Binding Pocket: G60, I106, L303, S308 LargePocket Large Binding Pocket: H254, H257, L271, M317

In this mechanism [1] [2] [3]:

  • Activation of the Nucleophile: A bridging hydroxide ion, positioned between two metal ions in the active site, acts as the nucleophile.
  • Associative Attack: The reaction follows an associative pathway, where the nucleophile attacks the phosphorus center to form a pentavalent intermediate. Protonation of the leaving group is not a prerequisite for the reaction to proceed [3].
  • Role of the Metal Ions: The divalent metal ions (typically Zn²⁺, but Co²⁺, Cd²⁺, Mn²⁺, or Ni²⁺ can also be used) play a critical role by coordinating with the phosphoryl oxygen atom. This interaction polarizes the phosphorus center, making it more susceptible to nucleophilic attack, and stabilizes the transition states [2].

Experimental Protocol & Key Parameters

The methodology below is adapted from recent QM/MM MD simulation studies and experimental work on PTE variants [1] [4] [5]. This can serve as a reference protocol for your researchers.

Core Protocol for Pd-PTE Hydrolysis Assay

  • Protein Expression and Purification

    • Expression System: Use E. coli BL21(DE3) cells harboring a plasmid (e.g., pMAL.c5x) encoding the Pd-PTE gene, often with a C-terminal 6xHis tag for purification [4] [5].
    • Induction: Grow culture to OD₆₀₀ ~1.0-1.3, then induce with 0.2 mM IPTG.
    • Expression Conditions: Incubate at 16°C for 18-20 hours for soluble expression [4] [5].
    • Purification: Use sonication for cell lysis, remove debris by centrifugation (17,000 rpm, 15 min, 4°C), and purify the enzyme from the supernatant using Ni-NTA affinity chromatography [4].
  • Standard Hydrolysis Reaction

    • Reaction Mixture:
      • Enzyme: 200 µg of crude extract or purified Pd-PTE.
      • Buffer: 50 mM CHES, pH 9.0.
      • Cofactor: 0.1 mM CoCl₂ (or other divalent metal salts like ZnCl₂).
      • Substrate: 60 µM DBPP (from a stock solution in DMSO or ethanol) [4] [5].
    • Reaction Volume: 1 mL.
    • Incubation: Conduct at room temperature or 30°C. Monitor the reaction progress over time (e.g., <20 minutes for fast kinetics) [4].
  • Analysis and Detection

    • Analytical Method: HPLC or UPLC is suitable for separating and quantifying the substrate (DBPP) and products (Dibutyl Phosphate and 4-Nitrophenol).
    • Real-time Monitoring: The release of 4-nitrophenol can be monitored colorimetrically by measuring absorbance at 405-410 nm [4] [5].

Key Experimental Data and Parameters

The following table summarizes quantitative data relevant to the hydrolysis reaction, which can be used for benchmarking experimental outcomes. Please note that specific kinetic data for Pd-PTE with DBPP was not fully available in the searched literature, but the data below provides a context for related systems.

Parameter Value / Description Context / Notes
Optimal pH pH 9.0 - 10.0 Assays often use CHES buffer, pH 9.0 [4] [5].
Essential Cofactor Divalent metal ions (Co²⁺, Zn²⁺) Co²⁺ often used at 0.1 mM in assays; activity is metal-dependent [2] [4].
Reaction Kinetics Sigmoidal (cooperative) kinetics observed for some phosphate triesters S₅₀: ~99.7 µM (for DBP in human liver microsomes); Vmax: ~17.2 nmol/min/mg protein; CLmax: ~85.6 µL/min/mg protein [6].
Key Residues (Small Pocket) G60, I106, L303, S308 Mutations here (e.g., G60A) dramatically affect stereoselectivity for chiral substrates [2] [4].
Key Residues (Large Pocket) H254, H257, L271, M317 Mutations here (e.g., H254G/H257W) can alter preference for bulkier side chains [2].
Key Residues (Leaving Group Pocket) W131, F132, F306, Y309 Critical for coordinating the 4-nitrophenolate leaving group. W131M mutation improves (Rp)-diastereomer selectivity [2] [4].

Troubleshooting Common Experimental Issues

Here are solutions to some common problems that might be encountered:

  • Problem: Low or No Enzyme Activity

    • Solution: Verify the presence of the essential divalent metal cofactor (e.g., 0.1 mM CoCl₂). Ensure the buffer pH is optimal (around 9.0-10.0). Check protein integrity and concentration after purification [4].
  • Problem: Poor Solubility or Expression of Recombinant Pd-PTE

    • Solution: Use low-temperature induction (e.g., 16°C) and reduce IPTG concentration (e.g., 0.2 mM) to promote proper folding and soluble expression [4] [5].
  • Problem: Need to Alter Substrate Selectivity or Stereoselectivity

    • Solution: Employ protein engineering. Residues in the small (G60, I106), large (H254, H257), and leaving group (W131) pockets are prime targets for site-directed mutagenesis to tweak specificity [2] [4]. For example, the W131M variant has shown improved selectivity for hydrolyzing the (Rp)-diastereomer of certain substrates.

References

DBPP vs TBP tri-n-butyl phosphate extraction efficiency

Author: Smolecule Technical Support Team. Date: February 2026

Extraction Performance & Properties Comparison

The table below summarizes the key experimental findings comparing DBPP, other phosphonate esters, and TBP.

Feature Dibutyl Phenyl Phosphonate (DBPP) Di-amyl amyl phosphonate (DAAP) Di-butyl butyl phosphonate (DBBP) Tri-n-butyl phosphate (TBP)
General Extraction Performance Higher distribution ratios (D) for U(VI) than TBP; similar D for Th(IV) [1]. Significantly higher D for Zr(IV) than TBP [2]. Significantly higher D for Zr(IV) than TBP [2]. Baseline extractant [2] [1].
Sample Data: D(Zr) at 4 M HNO₃ Information not available in search results 5.63 [2] 4.09 [2] 0.38 [2]
Key Advantage High U/Th separation factor; very low extraction of fission products [1]. Higher extraction efficiency and higher third-phase limit for Zr(IV) than TBP [2]. Higher extraction efficiency and higher third-phase limit for Zr(IV) than TBP [2]. Industry standard, well-understood behavior [2] [1].
Third-Phase Formation Tendency Information not available in search results Higher LOC (Limiting Organic Concentration) than TBP, indicating greater resistance [2]. Higher LOC than TBP, indicating greater resistance [2]. Prone to third-phase formation, especially with tetravalent metal ions [2].
Basicity (P=O Group) Information not available in search results Higher (Phosphonate) Higher (Phosphonate) Lower (Phosphate)

> Note: The basicity of the phosphoryl group typically increases in the order: phosphates (TBP) < phosphonates (DBBP, DAAP, DBPP) < phosphine oxides, which explains the generally higher extraction efficiency of phosphonates [2].

Experimental Insights & Methodologies

DBPP Synthesis and Testing

DBPP is synthesized by reacting phenyl phosphorochloridate with 1-butanol in dichloromethane, using pyridine as a base. The product is characterized using techniques like ³¹P NMR and FT-IR spectroscopy [1].

Extraction experiments are typically conducted by equilibrating the organic phase (e.g., 1.1 M DBPP in xylene) with an aqueous nitric acid solution containing the target metal ions (e.g., U(VI), Th(IV)) at a set temperature (e.g., 298 K) [1]. The distribution ratio (D) is calculated as the concentration of metal in the organic phase divided by its concentration in the aqueous phase at equilibrium.

  • Performance with Actinides: For uranium, the stoichiometry of the complex extracted by DBPP is determined to be UO₂(NO₃)₂·2DBPP, meaning two molecules of DBPP are involved in extracting one uranyl ion [1].
  • Selectivity: A key advantage of DBPP is its high separation factor for uranium over thorium, as well as its very low extraction of common fission products, which is crucial for achieving pure separations in nuclear fuel reprocessing [1].
Comparison with Other Phosphonates (DBBP & DAAP) for Zirconium

Comparative studies for zirconium extraction follow a similar solvent extraction methodology, using n-dodecane as a diluent and varying aqueous nitric acid concentrations [2].

Cross-current extraction studies demonstrate that DBBP and DAAP have better extraction efficiency for Zr(IV) than TBP, requiring fewer stages to achieve extraction [2]. Dynamic Light Scattering (DLS) studies link the superior performance to aggregation behavior, showing that Zr/phosphonate complexes form smaller aggregates compared to Zr/TBP complexes, which is directly related to their higher resistance to third-phase formation [2].

The following diagram illustrates a generalized workflow for conducting and analyzing these solvent extraction experiments.

Start Start: Prepare Organic & Aqueous Phases Equilibrate Equilibrate Phases (Constant Temperature) Start->Equilibrate Separate Separate Phases Equilibrate->Separate Analyze Analyze Metal Concentration (Spectroscopy) Separate->Analyze Calculate Calculate Distribution Ratio (D) Analyze->Calculate Characterize Characterize Complex (DLS, FT-IR, DFT) Calculate->Characterize For selected systems

Conclusion for Researchers

The experimental data indicates that DBPP and other phosphonate esters like DBBP and DAAP offer tangible advantages over TBP in terms of extraction efficiency and operational limits.

  • For Uranium/Thorium Separation: DBPP is a promising alternative, providing higher distribution ratios for U(VI) and a superior U/Th separation factor while minimizing co-extraction of fission products [1].
  • For Zirconium Processing: DBBP and DAAP are markedly more efficient and mitigate the third-phase formation issue common with TBP [2].

However, it is important to note that a complete replacement assessment requires further data on DBPP's aqueous solubility, hydrolytic stability, and radiation resistance, which are critical for industrial nuclear applications [1]. Researchers should consider these performance benefits against the need for further durability studies.

References

dibutyl phenyl phosphate uranium extraction distribution ratios

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Uranium Extraction Performance

The table below summarizes experimental data for different extractants, highlighting their performance under specified conditions.

Extractant System Type Experimental Conditions Performance Metrics Key Findings & Relevance
0.6 M DNPPA + 0.3 M TEP [1] Synergistic Mixture 9.2 M Wet-Process Phosphoric Acid (WPA), Vaq/Vorg = 1/1, 5 min, Room Temp. High extraction efficiency; Distribution coefficient (Du) increases with [DNPPA] and [TEP]. Slope analysis shows 1 mol of TEP associated with 1 mol of uranium in the organic phase. Directly relevant to dibutyl phenyl phosphonate performance.
[N14111][DBP] Ionic Liquid [2] Functionalized Ionic Liquid Aqueous pH = 3.5, Molar Ratio (IL:UO22+) > 10:1, 120 min interaction. Maximum Distribution Ratio (DU) = 343.5; High selectivity over competing ions. Anion-functionalized IL with a dibutyl phosphate ([DBP]) group. Demonstrates exceptionally high distribution ratios.
1.1 M DAAP / 1.1 M DBBP [3] Phosphonates (TBP alternatives) 4 M HNO3, Cross-current mode. Quantitative extraction (>99%) of uranium achieved. Phosphonates like DAAP and DBBP show higher extraction affinity and superior resistance to third-phase formation compared to TBP.
30% TBP (Baseline) [4] Phosphate Ester (Benchmark) Nitric acid medium. Baseline for comparison. Standard extractant in the PUREX process. Forms UO2(NO3)2(TBP)2 complex. Performance is affected by degradation products like HDBP.

Detailed Experimental Insights

Here is a closer look at the methodologies and significant findings from the key studies.

DNPPA + TEP Synergistic System
  • Experimental Protocol: Researchers extracted uranium from concentrated wet-process phosphoric acid (WPA) using kerosene as the diluent [1]. The organic phase was prepared with varying concentrations of DNPPA and tris(2-ethylhexyl) phosphate (TEP). Experiments involved shaking the organic and aqueous phases for 5 minutes at a 1:1 volume ratio at room temperature. The uranium concentration in the aqueous phase was measured, and the distribution coefficient was calculated by mass balance [1].
  • Key Results: The mixture of 0.6 M DNPPA and 0.3 M TEP was identified as optimal, providing high extraction efficiency without excessive viscosity [1]. The distribution coefficient increased with the concentration of both extractants. A plot of log D versus log[TEP] yielded a slope of approximately 1, indicating that one molecule of TEP associates with each extracted uranium atom in the complex [1].
[N14111][DBP] Ionic Liquid
  • Experimental Protocol: The ionic liquid [N14111][DBP] was synthesized and used to extract UO22+ from aqueous solution [2]. The effect of pH, interaction time, and molar ratio of IL to uranium was systematically investigated. The concentration of uranium remaining in the aqueous phase was analyzed to determine the extraction efficiency and distribution ratio [2].
  • Key Results: The extraction was highly dependent on pH, reaching a maximum distribution ratio of 343.5 at pH 3.5 [2]. The high performance is attributed to a combined effect of coordination between the phosphate oxygen atoms and UO22+, plus strong electrostatic interaction between the anionic [DBP]– and the uranyl cation [2].
Phosphonates (DAAP & DBBP)
  • Experimental Protocol: Solvent extraction studies were conducted from nitric acid solutions into 1.1 M solutions of diamylamyl phosphonate (DAAP) or dibutylbutyl phosphonate (DBBP) in n-dodecane [3]. The extraction and stripping behavior were evaluated, and the complexes were characterized using techniques like EXAFS spectroscopy [3].
  • Key Results: Both DAAP and DBBP achieved quantitative uranium extraction (>99%) and demonstrated higher resistance to third-phase formation compared to TBP, making them robust alternatives for nuclear fuel reprocessing [3].

Experimental Workflow for Extraction Studies

The following diagram outlines a general experimental workflow for evaluating solvent extraction systems, as reflected in the cited research.

Start Define Research Objective (e.g., compare extractants) Prep Prepare Phases Start->Prep Aq Aqueous Phase: Uranium in acid/nitrate medium Prep->Aq Org Organic Phase: Extractant in diluent (e.g., DNPPA in kerosene) Prep->Org Equil Phase Contact & Equilibration (Shaking) Aq->Equil Org->Equil Sep Phase Separation Equil->Sep Analysis Analysis Sep->Analysis AqAnalysis Analyze Aqueous Phase (e.g., ICP-MS, UV-Vis) Analysis->AqAnalysis Calc Calculate Metrics (Distribution Ratio, %E) Analysis->Calc Char Complex Characterization (EXAFS, FTIR, NMR) Analysis->Char

Key Conclusions for Researchers

Based on the available data, here are the main takeaways for your comparison guide:

  • For High Distribution Ratios: The [N14111][DBP] ionic liquid system shows remarkable distribution ratios, making it a standout candidate where maximum extraction efficiency is critical [2].
  • For Industrial Application & Synergy: The DNPPA + TEP synergistic mixture presents a robust and effective formulation for extracting uranium from challenging matrices like concentrated phosphoric acid [1].
  • As Direct TBP Alternatives: Phosphonates like DAAP and DBBP are proven, high-performance alternatives to TBP, offering superior extraction properties and resistance to third-phase formation, which is crucial in nuclear fuel reprocessing [3].

References

DBPP vs. TBP: A Performance Comparison for Actinide Separation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key experimental findings comparing DBPP and TBP, highlighting DBPP's superior extraction efficiency and selectivity.

Extractant Property Dibutyl Phenyl Phosphonate (DBPP) Tri-n-butyl Phosphate (TBP) Experimental Context
U(VI) Extraction Efficiency Higher (Distribution ratio, DU, up to 30.5) [1] Lower [1] 1.1 M extractant in xylene, from nitric acid [1]
U(Th Separation Factor Higher [1] Lower [1] 1.1 M extractant in xylene, from nitric acid [1]
Basicity (Acid Uptake, KH) 0.17 [1] Not explicitly stated (used as baseline) [1] Conditional acid uptake constant; measure of phosphoryl oxygen basicity [1]
Extracted U(VI) Complex UO2(NO3)2·2DBPP [1] UO2(NO3)2·2TBP (inferred) [2] 1:2 metal-to-ligand stoichiometry confirmed for DBPP [1]
Key Structural Feature P=O oxygen is less basic due to electron-withdrawing phenyl group (C-P bond) [2] P=O oxygen is more basic due to electron-donating butoxy groups (C-O-P bonds) [2] Basicity trend: phosphinates/oxides > phosphonates > phosphates [2]

Detailed Experimental Insights

The superior performance of DBPP can be attributed to its molecular structure and electronic properties, as revealed by various experimental studies.

  • Enhanced Extraction and Selectivity: Experimental studies show that a 1.1 M solution of DBPP in xylene is more effective at extracting U(VI) from nitric acid solutions than an equivalent solution of TBP in n-dodecane. This is quantified by higher distribution ratios (D) for U(VI). Furthermore, DBPP provides a higher separation factor between uranium and thorium, which is crucial for efficient fuel reprocessing [1].
  • Molecular Structure and Basicity: The core difference lies in the substituents on the phosphorus atom. Replacing one of TBP's butoxy (C-O-P) groups with a phenyl group (C-P) creates the phosphonate structure of DBPP. The phenyl group is electron-withdrawing, which decreases the basicity of the phosphoryl (P=O) oxygen compared to TBP [2] [1]. This moderate basicity is advantageous as it maintains strong extraction while allowing for easier back-extraction (stripping) of the metal by simply adjusting the aqueous phase acidity [2].
  • Electronic Charge Distribution: Quantum chemical calculations (DLPNO-CCSD(T)) on the uranyl complexes support the experimental findings. They indicate that the electronic charge on the P=O group is more polarized towards the oxygen atom in DBPP compared to TBP. This difference in electron density influences how the ligand binds to the actinide metal ion [1].

Key Experimental Protocols

The comparative data is derived from standardized solvent extraction experiments, which are briefly outlined below.

  • General Solvent Extraction Method: The distribution ratios for actinides are typically determined by contacting equal volumes of an organic phase (containing the extractant dissolved in a suitable diluent like xylene or n-dodecane) with an aqueous nitric acid solution containing the target metal ions [2] [1]. The mixture is vigorously agitated to ensure contact, often for 30-60 minutes, and then allowed to separate into distinct phases [3]. The concentration of the metal in the aqueous phase before and after extraction is measured to calculate the distribution ratio [4].
  • Characterization of Extracted Complexes: The stoichiometry of the extracted complex (e.g., UO2(NO3)2·2DBPP) is often determined using slope analysis. This involves measuring the distribution ratio as a function of the extractant concentration and plotting log D vs. log [extractant]. The slope of the line indicates the number of ligand molecules in the complex [5] [1]. Advanced techniques like ³¹P NMR spectroscopy and computational modeling are used to confirm the structure and understand the electronic interactions within the complex [1] [6].

Experimental Workflow for Extractant Comparison

The following diagram illustrates the logical workflow for a typical experimental study comparing actinide extractants like DBPP and TBP.

Start Start: Define Comparison Objective Synthesize Synthesize and Characterize Extractant (e.g., DBPP) Start->Synthesize ExpSetup Design Solvent Extraction Experiment Synthesize->ExpSetup Conduct Conduct Extraction and Analyze Phases ExpSetup->Conduct Analyze Analyze Data and Determine Complex Structure Conduct->Analyze Compare Compare Performance Metrics Analyze->Compare End Report Conclusions Compare->End

Why This Comparison Matters

The search for alternatives to TBP is driven by its practical limitations, which include relatively high aqueous solubility, susceptibility to radiolytic and chemical degradation (which produces problematic compounds like dibutyl phosphate, HDBP), and a tendency to form a third phase when loaded with high concentrations of tetravalent actinides [2] [6]. DBPP, as a phosphonate derivative, represents a strategic effort to fine-tune the molecular structure to overcome these issues while improving extraction performance [2].

References

Experimentally Determined Kinetic Parameters for Paraoxon Hydrolysis

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the catalytic performance of various PTE variants against paraoxon, as reported in recent studies.

Enzyme Variant / System kcat (s-1) KM (μM) kcat/KM (M-1s-1) Key Mutations/Features Source (Reference)
Wild-type PTE 2280 -- 6.2 x 107 Natural enzyme from Brevundimonas diminuta [1]
PTE-S5 (Parent) -- -- -- Evolved variant (F104A) with improved expression [2]
Negatively Supercharged PTE -- -- Increased across 25–55°C Net charge: -14; improved activity at higher temperatures [2]
Positively Supercharged PTE -- -- Decreased at all temperatures Net charge: +12; loss of thermostability and efficiency [2]
D253E-H254R Mutant -- 19-fold lower than WT* -- Double mutant with significantly enhanced substrate binding [3]
D253E Mutant -- 10-fold lower than WT* -- Single mutant with improved binding affinity [3]
Immobilized Cu(II)-L1 Complex -- -- Catalytic activity confirmed Synthetic, non-enzymatic catalyst on Amberlite XAD4 polymer [4]

Note: -- indicates that the specific value was not provided in the source. A lower KM signifies a higher binding affinity. [3]

Detailed Experimental Protocols

To ensure your experiments are reproducible, here are the methodologies from the cited research.

Protein Engineering, Expression, and Purification of PTE Variants

This is a common workflow for generating and testing new PTE mutants. [2] [5]

  • Design and Modeling: Rosetta supercharge protocol or other computational tools are used to design mutations on a pre-relaxed model of PTE-S5. Mutations are typically excluded from active site residues (e.g., 57, 169, 201, 230, 301). Molecular dynamics (MD) simulations validate the stability of designs. [2]
  • Gene Synthesis and Plasmid Construction: The genes for the designed variants are synthesized and cloned into an expression vector (e.g., pMAL.c5x). [2] [5]
  • Expression in E. coli*: Recombinant *E. coli BL21(DE3) cells are cultured and protein expression is induced with Isopropyl β-d-1-thiogalactopyranoside (IPTG) at low temperatures (e.g., 16°C) for ~20 hours. [5]
  • Purification: Cells are lysed by sonication. The enzyme can be purified using immobilized metal affinity chromatography (IMAC), such as Co2+-loaded resin, taking advantage of a C-terminal 6xHis-tag. [2] [5]
Standard Kinetic Assay for Paraoxon Hydrolysis

This method measures the catalytic efficiency of PTE variants. [2] [1]

  • Reaction Principle: Hydrolysis of paraoxon produces p-nitrophenol, which is chromogenic and can be monitored spectrophotometrically at 400-410 nm. [4]
  • Assay Procedure: Reactions are typically carried out in a buffer such as 50 mM Tris-HCl (pH 8.0) at a controlled temperature. The enzyme is added to initiate the reaction. The increase in absorbance at 400-410 nm over time is recorded.
  • Data Analysis: Initial velocities are calculated from the linear increase in absorbance. The kinetic parameters (kcat and KM) are determined by fitting the initial velocity data at varying substrate concentrations to the Michaelis-Menten equation, often using non-linear regression. [6] [1]

The following diagram illustrates the logical workflow for the protein engineering and characterization process:

Start Start: Protein Engineering Step1 1. Computational Design (e.g., Rosetta, docking) Start->Step1 Step2 2. Gene Synthesis & Cloning Step1->Step2 Step3 3. Protein Expression in E. coli (Induction with IPTG) Step2->Step3 Step4 4. Protein Purification (Affinity Chromatography) Step3->Step4 Step5 5. Kinetic Assay (MONITOR: A410 for p-nitrophenol) Step4->Step5 Step6 6. Data Analysis (Fit to Michaelis-Menten equation) Step5->Step6 Result Output: Kinetic Parameters (kcat, KM, kcat/KM) Step6->Result

Key Insights for Researchers

The data reveals several important trends in PTE engineering:

  • Surface Charge is Crucial: Modifying the surface charge of PTE can significantly impact its catalytic efficiency and thermostability. Negatively supercharged variants showed promise, while positively charged ones were largely ineffective for paraoxon hydrolysis. [2]
  • Beyond the Active Site: Mutations distant from the active site (e.g., D253E, H254R) can dramatically improve substrate binding affinity (KM) by stabilizing the network of interactions within the catalytic pocket. [3]
  • Alternative Catalytic Systems: Synthetic catalysts, like immobilized copper complexes, present a complementary, non-biological approach to organophosphate hydrolysis and can be useful in contexts where enzyme stability is a concern. [4]

References

DBPP vs. TBP: Separation Performance at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates the key experimental findings for a direct comparison.

Feature Dibutyl Phenyl Phosphonate (DBPP) Tri-n-butyl Phosphate (TBP)
Extraction Efficiency for U(VI) Superior (Distribution ratio up to 30.5) [1] Lower than DBPP [1]
U/Th Separation Factor Higher [1] Lower than DBPP [1]
Basicity (K_H) 0.17 [1] Information missing
Key Structural Feature Phenyl group enhances metal affinity [1] Alkyl groups are less effective [1]
Typical Diluent Xylene [1] n-Dodecane or Xylene [2] [1]

A higher separation factor indicates that DBPP is more effective at selectively extracting uranium away from thorium, which is a crucial advantage in nuclear fuel reprocessing and analytical chemistry [1].

Experimental Insights and Methodologies

The superior performance of DBPP is rooted in its molecular structure and extraction chemistry.

  • Molecular Structure and Electronic Properties: The core structure of both DBPP and TBP is a phosphoryl group (P=O) that coordinates with metal ions. The critical difference is that DBPP has a phenyl ring attached to the phosphorus atom, while TBP has only butyl chains. Computational studies indicate that the phenyl group in DBPP influences the electron density on the phosphoryl oxygen, making it a better electron donor. This enhances the strength of the bond formed with metal ions like uranyl (UO₂²⁺), leading to higher extraction efficiency and selectivity [1].
  • Extraction and Stripping Workflow: The general process for separating U and Th using these extractants involves a liquid-liquid extraction technique. The workflow is similar for both DBPP and TBP, though the specific acid concentrations and separation factors differ. The process can be visualized as follows:

G A Aqueous Feed Solution Containing U and Th in Acidic Medium (e.g., HNO₃) B Vigorous Mixing with Organic Solvent (e.g., DBPP/TBP in Diluent) A->B C Phase Separation B->C D Organic Phase Loaded with U and some Th C->D E Aqueous Raffinate (Depleted in U) C->E F Selective Stripping (e.g., with HCl) D->F G Pure Uranium Product F->G H Thorium Fraction F->H

  • Aqueous Feed Preparation: The sample containing U and Th is prepared in a specific acidic medium. For TBP, high nitric acid concentration is often used [2]. For DBPP, nitric acid is also effective [1].
  • Solvent Extraction: The aqueous feed is mixed with an organic solvent containing the extractant. U and Th form complexes and are transferred into the organic phase.
  • Phase Separation and Stripping: The loaded organic phase is separated and contacted with a stripping agent. Thorium can be selectively back-extracted using hydrochloric acid, while uranium remains in the organic phase [2]. This leverages the different stability of U and Th complexes in different acid media.

Key Takeaways for Researchers

  • For Superior U/Th Selectivity: DBPP demonstrates a clear performance advantage over TBP due to its molecular design [1].
  • For Process Optimization: While DBPP is more selective, TBP's behavior is well-understood and documented across various conditions. The choice of acid and its concentration is a critical parameter for both extractants [2] [1].
  • For Analytical Chemistry: The high selectivity of DBPP can be leveraged to develop more efficient and cleaner separation methods for quantifying U and Th in complex samples, minimizing cross-contamination.

References

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Physical Description

Dibutylphenyl phosphate is a clear colorless liquid. (NTP, 1992)
Liquid
Clear slightly yellow liquid; [HSDB] Very low solubility in water; [ACGIH]

Color/Form

Clear slightly yellow liquid

XLogP3

4.3

Hydrogen Bond Acceptor Count

4

Exact Mass

286.13339621 Da

Monoisotopic Mass

286.13339621 Da

Boiling Point

131-132 °C

Flash Point

greater than 200 °F (NTP, 1992)
177 °C
129 °C (closed cup); 177 °C (open cup)

Heavy Atom Count

19

Density

1.0691 at 25 °C/25 °C

LogP

4.27 (LogP)
log Kow = 4.27
log Kow = 3.23

Odor

Butanolic

Decomposition

When heated to decomposition it emits toxic fumes of phosphorous oxides.

UNII

LXX4UW7ZYD

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 41 of 43 companies (only ~ 4.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Use and Manufacturing

IDENTIFICATION: Dibutylphenyl phosphate is a clear, slightly yellow liquid. It has a wine like odor. Dibutyl phenyl phosphate has low solubility in water. USE: Dibutyl phenyl phosphate is used as a fire-resistant additive to aircraft hydraulic fluids. It is also used as an additive in lubricants. EXPOSURE: Exposure to dibutyl phenyl phosphate can be from inhalation, or skin or eye contact. This exposure will most often happen from workers using hydraulic fluids or lubricants. Dibutyl phenyl phosphate released to water or soil is not likely to volatilize. It will move slowly through soil because it binds with soil particles. It will be broken down rapidly by microbes. Dibutyl phenyl phosphate is expected to build up moderately in aquatic organisms. If released to air, it will break down rapidly. RISK: Eye and skin irritation have been reported by workers following contact with dibutyl phenyl phosphate. Nose and throat irritation accompanied by wheezing and coughing also have been reported by workers breathing in air with particles or vapors of dibutyl phenyl phosphate generated at high temperatures. Nervous system effects were found in laboratory animals after dibutyl phenyl phosphate was repeatedly applied to the skin at high doses. Effects on the liver, bladder, and ovaries were found in laboratory animals given food containing high concentrations of dibutyl phenyl phosphate for many days. No abortions or birth defects in offspring were found in laboratory animals given high doses of dibutyl phenyl phosphate by mouth several times during pregnancy. The potential for dibutyl phenyl phosphate to cause cancer in humans or laboratory animals has not been studied. The potential for dibutyl phenyl phosphate to cause cancer in humans has not been assessed by the EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program. (SRC)

Vapor Pressure

0.007 [mmHg]
VP: 0.007 torr at 25 °C

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

2528-36-1

Wikipedia

Dibutyl phenyl phosphate

Methods of Manufacturing

REACTION OF N-BUTYL ALCOHOL & PHENYL PHOSPHORODICHLORIDATE

General Manufacturing Information

All Other Basic Organic Chemical Manufacturing
Petroleum Lubricating Oil and Grease Manufacturing
Phosphoric acid, dibutyl phenyl ester: ACTIVE

Analytic Laboratory Methods

Method: NIOSH 7905, Issue 2; Procedure: gas chromatography, phosphorus flame photometric detection; Analyte: phosphorus; Matrix: air; Detection Limit: 0.005 ug/sample. /Phosphorus/

Clinical Laboratory Methods

An analytical method for the determination of 14 organophosphorus flame retardants (OPFRs), including halogenated OPFRs, non-halogenated OPFRs and triphenyl phosphine oxide (TPPO) in biological samples was developed using gas chromatography-mass spectrometry (GC/MS). Biological samples were extracted using microwave-assisted extraction (MAE) with hexane/acetone (1:1, v/v) as the solvent; then, a two-step clean-up technique, gel permeation chromatography (GPC) combined with solid phase extraction (SPE), was carried out before GC/MS analysis. Experimental results showed that the developed method efficiently removed the lipid compounds and co-extract interferences. Moreover, using the relatively "narrow" column (with an i.d. of 10 mm) significantly decreased the elution volume and, therefore, prevented the loss of the most volatile OPFRs, especially trimethyl phosphate (TMP) and triethyl phosphate (TEP). The method detection limits (MDLs) for OPFRs in the biological samples ranged from 0.006 to 0.021 ng g(-1) lw, and the recoveries were in the range of 70.3-111%, except for TMP (38.9-55.6%), with relative standard deviations (RSDs) of less than 14.1%. The developed method was applied to determine the amount of the target OPFRs in biological samples (i.e., fish and domestic birds) that were collected from the Pearl River Delta (PRD) region in southern China. Of the 14 OPFRs, tri-n-butyl phosphate (TnBP), tris(2-chloroethyl) phosphate (TCEP), tris(chloropropyl) phosphate (TCPP) and tributoxyethyl phosphate (TBEP) were present in all of the biological samples that were analyzed, and dominated by TnBP, TCEP and TBEP. The concentrations of OPFRs in the biological samples that were collected from the PRD region were higher than those reported in other locations.

Dates

Last modified: 08-15-2023

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